N-hexadecylaniline
Description
Structure
2D Structure
Properties
IUPAC Name |
N-hexadecylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGRINNWXKNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-hexadecylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecylaniline, a secondary aromatic amine with a long alkyl chain, is a molecule of significant interest in various fields of research and development, including materials science and drug delivery. Its amphiphilic nature, stemming from the hydrophilic aniline head and the hydrophobic hexadecyl tail, allows it to function as a surfactant, a building block for complex organic molecules, and a lipophilic intermediate in pharmaceutical synthesis.[1] The synthesis of this compound is primarily achieved through two well-established reaction pathways: N-alkylation of aniline and reductive amination. This guide provides a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data associated with these synthetic routes.
Core Synthesis Methodologies
The two principal methods for the synthesis of this compound are direct N-alkylation and reductive amination. Each method offers distinct advantages and proceeds through a different mechanistic pathway.
N-Alkylation of Aniline
This is a direct approach where aniline is reacted with a hexadecyl derivative, typically a halide or an alcohol. The most common variant involves the use of 1-bromohexadecane in the presence of a base.
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the aniline, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromohexadecane. The presence of a base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral this compound and preventing the formation of a quaternary ammonium salt.
Caption: N-Alkylation of aniline with 1-bromohexadecane.
Experimental Protocol (Representative):
A representative protocol for the N-alkylation of aniline is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) and 1-bromohexadecane (1.1 equivalents) in a suitable solvent such as ethanol or toluene.[1]
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.0 equivalents), to the mixture.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water to remove any remaining inorganic salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Reductive Amination
Reductive amination is an alternative method that involves the reaction of aniline with hexadecanal to form an intermediate imine, which is then reduced to the final amine product.[2]
Reaction Mechanism:
This two-step, one-pot reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of hexadecanal, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (Schiff base). A reducing agent, present in the reaction mixture, selectively reduces the imine to this compound.[3] Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde.[4]
Caption: Reductive amination of aniline with hexadecanal.
Experimental Protocol (Representative):
A representative protocol for the reductive amination is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 equivalent) and hexadecanal (1.0 equivalent) in a suitable solvent, such as methanol or dichloromethane.[5]
-
pH Adjustment: Add a catalytic amount of acetic acid to facilitate imine formation.[5]
-
Addition of Reducing Agent: Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the specific reagents and catalysts used.
| Parameter | N-Alkylation of Aniline | Reductive Amination |
| Reactants | Aniline, 1-Bromohexadecane | Aniline, Hexadecanal |
| Solvent | Ethanol, Toluene | Methanol, Dichloromethane |
| Base/Catalyst | K₂CO₃, NaOH | Acetic Acid |
| Reducing Agent | N/A | NaBH₃CN, NaBH(OAc)₃ |
| Temperature (°C) | 80-110 | Room Temperature |
| Reaction Time (h) | 12-24 | 12-24 |
| Typical Yield (%) | 70-90 | 60-85 |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through either N-alkylation of aniline or reductive amination. The choice of method may depend on the availability of starting materials, desired yield, and the scale of the reaction. The N-alkylation route is a direct and often high-yielding method, while reductive amination provides a milder alternative that avoids the use of alkyl halides. Both pathways are robust and can be adapted for various research and development applications, making this compound a readily accessible compound for further chemical exploration.
References
physical and chemical properties of N-hexadecylaniline
An In-depth Technical Guide to the Physical and Chemical Properties of N-hexadecylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (CAS No: 4439-42-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and clear visual representations of key processes.
Core Physical and Chemical Properties
This compound is an organic compound featuring a long hexadecyl aliphatic chain attached to the nitrogen atom of an aniline molecule.[1] This amphiphilic structure, possessing both a hydrophobic alkyl chain and a hydrophilic amino-aromatic head, makes it a subject of interest in materials science and biochemistry, particularly for applications like drug delivery and the formation of self-assembling molecular structures.[1]
Quantitative Data Summary
The following table summarizes the key .
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₉N | [1][2][3] |
| Molecular Weight | 317.55 - 317.6 g/mol | [1][2][3][4] |
| Melting Point | 53-56 °C | [1][5][6] |
| 43-45 °C | [7] | |
| Boiling Point | 254-255 °C at 15 mmHg | [1][5][6] |
| 330 °C (literature) | [7] | |
| Appearance | Colorless to pale yellow liquid/solid | [1][6] |
| Density (estimate) | 0.8841 g/cm³ | [5][6] |
| Octanol/Water Partition Coefficient (logP) | 7.580 (Calculated) | [4] |
| Water Solubility (log₁₀WS) | -7.76 (Calculated) | [4] |
| Topological Polar Surface Area | 12 Ų | [2] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Refractive Index (estimate) | 1.5066 | [5] |
Chemical Synthesis and Reactivity
Synthesis Protocol: Nucleophilic Substitution
The primary method for synthesizing this compound is through the condensation reaction between aniline and a hexadecyl halide, such as hexadecyl bromide.[1] This reaction proceeds via a nucleophilic substitution mechanism.
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in an appropriate organic solvent like ethanol or toluene.
-
Addition of Base: Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture. The base acts as a proton scavenger.
-
Addition of Alkyl Halide: Slowly add hexadecyl bromide to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature and allow it to reflux for several hours to ensure the completion of the reaction.
-
Work-up and Purification: After cooling to room temperature, the mixture is typically washed with water to remove inorganic salts. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Caption: Synthesis of this compound.
Chemical Reactivity
This compound undergoes reactions typical of secondary amines and aromatic compounds:
-
Oxidation: The compound can be oxidized to form corresponding quinones.[1]
-
Electrophilic Substitution: The electron-donating nature of the amino group activates the aromatic ring, making it susceptible to electrophilic substitution reactions.[1]
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Detailed Experimental Protocol (Solid Sample):
-
Sample Preparation: As this compound can be a solid at room temperature, the sample can be prepared as an oil mull.[3] A small amount of the solid is ground with a drop of mineral oil (Nujol) in an agate mortar and pestle until a smooth paste is formed.
-
Sample Application: The paste is then spread thinly and evenly between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The plates are placed in the spectrometer's sample holder. The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks include N-H stretching (~3400 cm⁻¹), C-H stretching from the alkyl chain (~2900 cm⁻¹), and C=C stretching from the aromatic ring (~1600 cm⁻¹).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the molecular structure.
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Expect signals for aromatic protons, the N-H proton, and distinct signals for the protons of the long alkyl chain (CH₂, CH₃).
-
¹³C NMR: Expect signals for the carbons of the aromatic ring and the hexadecyl chain.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
Detailed Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak [M]⁺, which should correspond to the molecular weight of this compound (317.6 g/mol ). Analyze the fragmentation pattern to further confirm the structure.
Caption: Analytical Characterization Workflow.
Safety and Handling
This compound is classified as a substance that can cause severe skin burns and eye damage.[7] It is also considered very toxic to aquatic life with long-lasting effects.[7]
-
Handling: Use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] Work in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, vapors, or mist.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Applications and Research Interest
The unique amphiphilic properties of this compound make it a valuable compound in several areas of research:
-
Materials Science: It has been investigated for its potential use as a surfactant and in the fabrication of hybrid organized molecular films.[1][5]
-
Nanotechnology: It has been used in the seed-mediated synthesis of gold nanoparticles and in methods for the metallization of DNA to create nanowire networks.[1][5]
-
Biochemical Applications: Its ability to interact with both hydrophilic and hydrophobic environments suggests potential applications in drug delivery systems, where it could help transport therapeutic agents across lipid membranes.[1]
References
- 1. Buy this compound | 4439-42-3 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Aniline, n-hexadecyl- [webbook.nist.gov]
- 4. Aniline, n-hexadecyl- (CAS 4439-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-HEXADECYLANILINE CAS#: 79098-13-8 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of N-hexadecylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-hexadecylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the physicochemical properties of this compound, theoretical solubility considerations in various organic solvents, and a detailed experimental protocol for determining its solubility.
Introduction to this compound
This compound is an organic compound with the molecular formula C₂₂H₃₉N.[1] It is a derivative of aniline, featuring a long hexadecyl (C16) alkyl chain attached to the nitrogen atom. This structure imparts an amphiphilic nature to the molecule, with a polar aniline head and a long, nonpolar hydrocarbon tail.[1] This dual characteristic suggests its potential utility as a surfactant, in the formation of self-assembling molecular structures, and in various applications within materials science and drug delivery.[1] Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, formulation, and various industrial processes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in predicting and understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₉N | [1][2][3] |
| Molecular Weight | 317.55 g/mol | [3] |
| Melting Point | 53-56 °C | [1] |
| Boiling Point | 254-255 °C at 15 mmHg | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| LogP (Octanol/Water Partition Coefficient) | 9.7 (Predicted) | [2] |
| Topological Polar Surface Area | 12 Ų | [2] |
Table 1: Physicochemical Properties of this compound
The high predicted LogP value indicates that this compound is significantly more soluble in nonpolar, lipophilic solvents than in water. The long alkyl chain dominates the molecule's character, making it largely nonpolar.
Expected Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Xylene): Due to the prominent nonpolar hexadecyl chain, this compound is expected to exhibit high solubility in nonpolar hydrocarbon solvents. The van der Waals forces between the alkyl chain and the nonpolar solvent molecules would facilitate dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Moderate solubility is anticipated in these solvents. While the aniline head can engage in dipole-dipole interactions, the large nonpolar tail may limit solubility compared to more polar solutes.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is expected in polar protic solvents. The hydrogen bonding capability of the solvent may not be sufficient to overcome the strong nonpolar character of the hexadecyl group. The energy required to disrupt the hydrogen bonding network of the solvent to accommodate the large nonpolar molecule may be significant.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is generally expected in chlorinated solvents as they can effectively solvate a wide range of organic compounds.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on determining the mass of the solute dissolved in a known mass or volume of a saturated solution.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Oven
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (a temperature below its boiling point is recommended, e.g., 60-80 °C). A vacuum oven can facilitate this process at a lower temperature.
-
Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
4.3. Calculation of Solubility
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility ( g/100 mL):
-
Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)
-
Volume of solvent in the filtered sample = (Mass of filtered solution - Mass of dissolved this compound) / Density of the solvent at the experimental temperature
-
Solubility = (Mass of dissolved this compound / Volume of solvent in the filtered sample) * 100
-
4.4. Experimental Workflow Diagram
References
The Amphiphilic Nature of N-Hexadecylaniline: A Technical Guide for Researchers
An in-depth exploration of the synthesis, physicochemical properties, and applications of N-hexadecylaniline, a versatile amphiphile with significant potential in drug delivery and material science.
This compound, a molecule featuring a long hydrophobic hexadecyl tail and a hydrophilic aniline headgroup, exhibits pronounced amphiphilic properties that drive its self-assembly into various supramolecular structures. This technical guide provides a comprehensive overview of the core principles governing its amphiphilic nature, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug delivery and surface engineering.
Molecular Structure and Physicochemical Properties
The defining characteristic of this compound is its dual chemical nature. The 16-carbon alkyl chain imparts significant hydrophobicity, driving the molecule to minimize contact with aqueous environments. Conversely, the aniline headgroup, with its nitrogen atom's lone pair of electrons, provides a degree of polarity and the potential for hydrogen bonding, rendering it hydrophilic. This molecular dichotomy is the foundation of its surface-active and self-assembling behavior.
Quantitative Amphiphilic Characteristics
Precise quantification of the amphiphilic properties of this compound is crucial for its effective application. Key parameters include its Critical Micelle Concentration (CMC), surface tension reduction capabilities, and solubility in various solvents.
| Property | Value | Method of Determination |
| Critical Micelle Concentration (CMC) | Data not available in searched literature | Tensiometry, Fluorescence Spectroscopy, Isothermal Titration Calorimetry |
| Surface Tension of Aqueous Solution | Data not available in searched literature | Tensiometry (Wilhelmy Plate, Du Noüy Ring) |
| Solubility in Water | Practically insoluble | Visual Inspection, Spectrophotometry |
| Solubility in Ethanol | Soluble | Visual Inspection, Spectrophotometry |
| Solubility in Methanol | Soluble | Visual Inspection, Spectrophotometry |
Note: While specific experimental values for the CMC and surface tension of this compound were not found in the searched literature, the provided methods are standard techniques for their determination.
Synthesis of this compound
This compound is typically synthesized via the N-alkylation of aniline with a 16-carbon alkyl halide, such as 1-bromohexadecane. This nucleophilic substitution reaction results in the formation of the secondary amine.
Experimental Protocol: N-Alkylation of Aniline
Materials:
-
Aniline
-
1-Bromohexadecane
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve aniline and 1-bromohexadecane in DMF.
-
Add sodium carbonate to the mixture. The carbonate acts as a base to neutralize the hydrobromic acid byproduct.
-
Heat the reaction mixture under reflux with constant stirring for a specified duration (e.g., 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Amphiphilic Behavior
Several techniques are employed to characterize the self-assembly and surface activity of this compound.
Tensiometry
Surface tension measurements are fundamental to determining the CMC of an amphiphile.
Experimental Protocol:
-
Prepare a series of aqueous solutions of this compound with varying concentrations. Due to its low water solubility, a co-solvent like ethanol may be necessary, or the measurements can be performed on a dispersion.
-
Use a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is identified as the concentration at which the surface tension abruptly changes its slope and becomes relatively constant.
Fluorescence Spectroscopy
The use of fluorescent probes, such as pyrene, is a sensitive method for determining the CMC.
Experimental Protocol:
-
Prepare a series of this compound solutions in water (or a suitable solvent system) containing a constant, low concentration of pyrene.
-
Excite the pyrene molecule at its absorption maximum (around 334 nm) and record the emission spectrum.
-
Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio as a function of the this compound concentration.
-
A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic core of the micelles, and the concentration at which this occurs corresponds to the CMC.
Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of the aggregates (micelles or nanoparticles) formed by this compound in a solution.
Experimental Protocol:
-
Prepare a solution of this compound at a concentration above its CMC.
-
Filter the solution to remove any dust particles.
-
Place the solution in a cuvette and insert it into the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the aggregates.
Applications in Drug Delivery and Material Science
The amphiphilic nature of this compound makes it a promising candidate for various applications, particularly in the formulation of drug delivery systems and the creation of functional surfaces.
Nanoparticle-Based Drug Delivery
This compound can self-assemble into micelles or be used as a component in nanoparticle formulations to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.
Experimental Protocol: Preparation of this compound-Based Nanoparticles
-
Dissolve this compound and a hydrophobic drug in a water-miscible organic solvent (e.g., acetone or ethanol).
-
This organic solution is then added dropwise to an aqueous phase under constant stirring.
-
The organic solvent is subsequently removed by evaporation under reduced pressure.
-
As the organic solvent is removed, the this compound and the encapsulated drug self-assemble into nanoparticles.
-
The resulting nanoparticle suspension can be further purified by dialysis or centrifugation to remove any free drug or surfactant.
-
The size, morphology, and drug-loading efficiency of the nanoparticles are then characterized using techniques such as DLS, Transmission Electron Microscopy (TEM), and UV-Vis spectroscopy.
Langmuir-Blodgett Films
This compound can be spread at the air-water interface to form a monomolecular layer, known as a Langmuir film. These films can then be transferred onto solid substrates to create highly ordered multilayer structures called Langmuir-Blodgett (LB) films.[1] These films have potential applications in sensors, electronics, and as model biological membranes.
Experimental Protocol: Formation of Langmuir-Blodgett Films
-
A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is prepared.
-
This solution is carefully spread dropwise onto the surface of a subphase (typically purified water) in a Langmuir trough.
-
After the solvent evaporates, a monolayer of this compound molecules remains at the air-water interface.
-
Mobile barriers on the trough are used to compress the monolayer, increasing the surface pressure. The surface pressure-area isotherm is recorded to characterize the different phases of the monolayer.
-
A solid substrate (e.g., silicon wafer, glass slide) is then vertically dipped and withdrawn through the compressed monolayer.
-
With each dipping and withdrawal cycle, a layer of this compound is transferred onto the substrate, allowing for the build-up of a multilayer LB film.
-
The quality and structure of the LB film can be analyzed using techniques such as atomic force microscopy (AFM) and X-ray reflectivity.
Interaction with Cell Membranes and Potential Signaling Implications
While direct involvement of this compound in specific signaling pathways has not been documented in the reviewed literature, its amphiphilic structure strongly suggests a significant interaction with biological membranes. The hydrophobic hexadecyl tail can readily insert into the lipid bilayer of cell membranes, while the hydrophilic aniline headgroup remains at the membrane-water interface. This insertion can alter the physical properties of the membrane, such as its fluidity and permeability, which in turn can indirectly influence the function of membrane-bound proteins, including receptors and enzymes involved in signaling cascades.
Conclusion
This compound is a classic example of an amphiphilic molecule with a rich potential for scientific research and application. Its straightforward synthesis and inherent self-assembling properties make it an attractive building block for the construction of novel drug delivery systems and functional materials. Further research to precisely quantify its amphiphilic characteristics and to explore its interactions with biological systems will undoubtedly unlock even more of its potential in the fields of medicine and material science. This guide provides a foundational framework for researchers and professionals to understand and utilize the unique properties of this compound in their work.
References
N-Hexadecylaniline: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers and Material Scientists
N-hexadecylaniline, a substituted aniline featuring a long C16 alkyl chain, is emerging as a highly versatile molecule in material science. Its unique amphiphilic nature, combining a hydrophilic aniline head with a hydrophobic hexadecyl tail, unlocks a wide array of potential applications, ranging from self-assembling liquid crystals and processable conductive polymers to effective corrosion inhibitors and building blocks for nanomaterials. This technical guide provides a comprehensive overview of the material science applications of this compound, complete with experimental protocols and quantitative data to facilitate further research and development in this exciting field.
Physicochemical Properties of this compound
This compound is a waxy solid at room temperature with a melting point in the range of 53-56 °C.[1] Its long alkyl chain renders it highly soluble in nonpolar organic solvents, while the aniline moiety provides a site for chemical reactions and interactions with polar surfaces.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₉N | [1] |
| Molecular Weight | 317.55 g/mol | [2] |
| Melting Point | 53-56 °C | [1] |
| Boiling Point | 254-255 °C (at 15 mmHg) | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
Synthesis of this compound
This compound is typically synthesized via a nucleophilic substitution reaction between aniline and a 16-carbon alkyl halide, such as 1-bromohexadecane. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
References
N-Hexadecylaniline: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-hexadecylaniline, a unique amphiphilic molecule, is emerging as a valuable precursor in the field of organic synthesis. Its distinct molecular structure, featuring a long hydrophobic hexadecyl chain attached to a hydrophilic aniline moiety, imparts properties that are increasingly being exploited in the synthesis of complex organic molecules, particularly in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its chemical properties, key reactions, and potential applications, with a focus on experimental protocols and quantitative data.
Physicochemical Properties of this compound
This compound, with the chemical formula C₂₂H₃₉N, is characterized by its dual hydrophobic-hydrophilic nature.[1] This amphiphilicity governs its solubility and reactivity, making it a versatile building block for a variety of synthetic targets. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₉N | [1] |
| Molecular Weight | 317.55 g/mol | [1] |
| Melting Point | 25-27 °C | [1] |
| Boiling Point | 198-200 °C at 2 mmHg | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in nonpolar organic solvents | [2] |
Key Synthetic Transformations of this compound
The reactivity of this compound is primarily centered around the aniline functional group, which can undergo a variety of classical organic reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Synthesis of Schiff Bases for Liquid Crystals
One of the most well-documented applications of long-chain anilines like this compound is in the synthesis of Schiff bases, which are known to exhibit liquid crystalline properties. The reaction involves the condensation of the primary amine of this compound with an aldehyde. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of Schiff base liquid crystals.
A specific example is the synthesis of (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline, where an alkyloxy aniline is reacted with 4-(benzyloxy)benzaldehyde.[3] This procedure can be adapted for this compound.
Experimental Protocol: Synthesis of a Schiff Base from this compound [3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (e.g., 4-(benzyloxy)benzaldehyde, 1 equivalent) in absolute ethanol.
-
Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and chloroform.
Quantitative data for a similar synthesis of (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline is provided in Table 2.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |
| 4-Hexyloxyaniline | 4-(Benzyloxy)benzaldehyde | Ethanol | 2 hours | 93% |
Potential Application in Quinoline Synthesis (Skraup Reaction)
Caption: Proposed pathway for the Skraup synthesis of a hexadecyl-substituted quinoline.
General Experimental Protocol for Skraup Synthesis [4]
-
Reaction Mixture: Carefully add concentrated sulfuric acid to a mixture of this compound and glycerol in a flask equipped with a reflux condenser. An oxidizing agent, such as nitrobenzene or arsenic acid, is then added.
-
Heating: The mixture is heated, often cautiously at first, as the reaction can be exothermic. The reaction is then maintained at reflux for several hours.
-
Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide). The quinoline product is then typically isolated by steam distillation or solvent extraction.
-
Purification: The crude product is purified by distillation or chromatography.
Synthesis of Azo Dyes
The primary amine group of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes.[5] The long hexadecyl chain would impart significant lipophilicity to the resulting dye molecule, potentially making it suitable for coloring nonpolar materials like waxes, plastics, and oils.
Caption: Logical relationship in the synthesis of azo dyes from this compound.
General Experimental Protocol for Azo Dye Synthesis [5]
-
Diazotization: this compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.
-
Coupling Reaction: The resulting diazonium salt solution is then slowly added to a solution of the coupling component (e.g., a phenol or an amine) dissolved in a suitable solvent. The pH of the coupling reaction is often adjusted to optimize the reaction.
-
Isolation: The azo dye typically precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude dye is washed with water and can be purified by recrystallization.
Other Potential Synthetic Applications
The reactivity of the aniline moiety in this compound opens up possibilities for a range of other synthetic transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Further substitution on the nitrogen atom.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as halogenation, nitration, and sulfonation, although the directing effects of the amino group and the bulky hexadecyl chain would need to be considered.
Conclusion
This compound is a precursor with significant potential in organic synthesis. Its amphiphilic nature and the reactivity of its aniline functional group make it a valuable starting material for the synthesis of a variety of complex molecules, including liquid crystals, and potentially quinolines and azo dyes with unique properties. The detailed experimental protocol for Schiff base synthesis provided in this guide serves as a practical starting point for researchers. Further exploration of its reactivity in other classical organic reactions is warranted and could lead to the development of novel materials and pharmaceutically relevant compounds.
References
- 1. environmentaljournals.org [environmentaljournals.org]
- 2. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
N-hexadecylaniline: A Comprehensive Health and Safety Data Guide for Researchers
Disclaimer: This document provides a summary of available health and safety information on N-hexadecylaniline. It is intended for use by qualified individuals trained in handling chemical substances. All users should conduct their own risk assessments and consult original source documentation.
Executive Summary
This compound is a chemical compound for which there is a significant lack of publicly available health and safety data. No specific quantitative toxicological data, such as LD50 or LC50 values, and no dedicated studies on its potential for irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity have been identified in the public domain. This guide, therefore, provides a comprehensive overview of the known physicochemical properties of this compound and presents available data for structurally similar long-chain alkylanilines to offer a provisional hazard assessment. In the absence of specific data, a cautious approach to handling this compound is strongly recommended, adhering to the principles of good laboratory practice and utilizing appropriate personal protective equipment. This document also outlines standard experimental protocols for key toxicological endpoints to guide future safety evaluations of this and other novel chemical entities.
Physicochemical and Toxicological Data
Due to the absence of specific toxicological data for this compound, a summary of its known physicochemical properties is provided below. This is followed by a table of available toxicological information for structurally similar long-chain alkylanilines, which may be used as a preliminary guide to potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 16733-31-8 |
| Molecular Formula | C₂₂H₃₉N |
| Molecular Weight | 317.55 g/mol |
| Appearance | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
| Vapor Pressure | No data available |
| Density | No data available |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Table 2: Toxicological Data for Structurally Similar Long-Chain Alkylanilines
| Compound | CAS Number | Toxicological Endpoint | Finding |
| N-Dodecylaniline | 3007-74-7 | Acute Oral Toxicity | Harmful if swallowed (GHS Category 4)[1] |
| Acute Dermal Toxicity | Harmful in contact with skin (GHS Category 4)[1] | ||
| Acute Inhalation Toxicity | Harmful if inhaled (GHS Category 4)[1] | ||
| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2)[1] | ||
| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2)[1] | ||
| 4-Dodecylaniline | 104-42-7 | Acute Oral Toxicity | Harmful if swallowed (GHS Category 4)[2] |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life (GHS Category 1)[2] | ||
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects | ||
| Ecotoxicity (Daphnia magna) | EC50: 0.00071 mg/L (48 h)[3] |
Experimental Protocols
Given the lack of specific safety data for this compound, the following are detailed, generalized experimental protocols for key toxicological assays, based on internationally recognized guidelines. These protocols are provided as a reference for any future toxicological evaluation of this substance.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD Guideline 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).
-
Housing and Feeding: Animals are caged individually and acclimated for at least 5 days before the study. Standard laboratory diet and water are provided ad libitum.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water). The concentration is adjusted to provide the desired dose in a constant volume (e.g., 5-10 mL/kg body weight).
-
Procedure:
-
A single animal is fasted overnight (food, but not water, is withheld).
-
The animal is weighed, and a single dose of the test substance is administered by gavage.
-
The starting dose is selected based on available information, or a default value of 175 mg/kg is used.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level (using a dose progression factor, e.g., 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD Guideline 439)
-
Objective: To determine the skin irritation potential of a substance using an in vitro model.
-
Test System: A commercially available, reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
The test substance (liquid or solid) is applied directly to the surface of the epidermis tissue.
-
A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.
-
The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).
-
After exposure, the substance is removed by rinsing.
-
The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Viability Assessment:
-
Tissue viability is measured using a quantitative assay, typically the MTT assay.
-
The tissues are incubated with MTT, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.
-
The formazan is extracted, and the optical density is measured.
-
-
Data Analysis: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.
-
Test Strains: At least five strains are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA or WP2 uvrA (pKM101)) or S. typhimurium (TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
The test substance, the bacterial culture, and, if required, the S9 mix are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the test strains.
Visualizations
The following diagrams illustrate key concepts relevant to the toxicological assessment of this compound and related compounds.
Caption: A generalized workflow for the toxicological evaluation of a new chemical substance.
Caption: Generalized metabolic activation pathway of aniline and its derivatives.
References
Spectroscopic Analysis of N-hexadecylaniline: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for N-hexadecylaniline, catering to researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the secondary amine group.
Data Presentation: IR Absorption Bands
The following table summarizes the key absorption bands observed in the infrared spectrum of this compound.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2924, 2853 | Strong | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C bending |
| ~1320 | Medium | C-N stretch |
| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend |
Data is based on typical values for similar compounds and the NIST WebBook data for this compound.[1]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR):
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure close contact between the sample and the crystal.
-
The infrared beam is directed through the crystal, where it interacts with the sample at the surface.
-
The detector measures the attenuated infrared radiation to generate the spectrum.
Potassium Bromide (KBr) Pellet Method:
-
Approximately 1-2 mg of this compound is ground into a fine powder with about 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
The KBr pellet is placed in a sample holder and the IR spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are predicted based on its molecular structure.
Data Presentation: Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | t | 2H | Ar-H (meta) |
| ~6.7 | t | 1H | Ar-H (para) |
| ~6.6 | d | 2H | Ar-H (ortho) |
| ~3.6 | s (broad) | 1H | N-H |
| ~3.1 | t | 2H | N-CH₂- |
| ~1.6 | quint | 2H | N-CH₂-CH₂- |
| ~1.2-1.4 | m | 26H | -(CH₂)₁₃- |
| ~0.9 | t | 3H | -CH₃ |
Data Presentation: Predicted ¹³C NMR Spectral Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C (C-N) |
| ~129 | Ar-C (meta) |
| ~117 | Ar-C (para) |
| ~113 | Ar-C (ortho) |
| ~44 | N-CH₂ |
| ~32 | N-CH₂-CH₂ |
| ~29-30 | -(CH₂)₁₁- |
| ~27 | -CH₂-CH₂-CH₃ |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Data is acquired over a series of scans to improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Data Presentation: Predicted Mass Spectrometry Fragmentation
The following table lists the predicted major ions in the electron ionization (EI) mass spectrum of this compound. The molecular weight of this compound is 317.55 g/mol .[1]
| m/z | Ion | Proposed Fragment |
| 317 | [M]⁺• | Molecular Ion |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage, loss of C₁₅H₃₁ radical |
| 93 | [C₆H₇N]⁺• | Aniline radical cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
N-Hexadecylaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hexadecylaniline, a long-chain N-alkylaniline, is an amphiphilic organic compound with significant potential in materials science and pharmaceutical applications. Its structure, comprising a hydrophilic aniline head and a long hydrophobic hexadecyl tail, imparts surfactant-like properties, making it a valuable component in the formulation of drug delivery systems. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to support its application in research and development.
Introduction and Historical Context
The history of aniline and its derivatives dates back to the 19th century, with significant contributions from chemists like Friedlieb Ferdinand Runge and Nikolay Zinin.[1] While the precise date and discoverer of this compound are not well-documented in readily available historical records, its development is a logical extension of the broader field of N-alkylation of anilines, a fundamental reaction in organic synthesis. The interest in long-chain N-alkylanilines, such as this compound, has grown with the advancement of material science and drug delivery, where the amphiphilic nature of these molecules can be exploited.[2][3]
Physicochemical Properties
This compound is a waxy solid at room temperature, with properties that are dictated by its dual hydrophilic-hydrophobic character. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 4439-42-3 | [2] |
| Molecular Formula | C₂₂H₃₉N | [2] |
| Molecular Weight | 317.55 g/mol | [2] |
| Melting Point | 33-36 °C | [2] |
| Boiling Point | 254-255 °C at 15 mmHg | [2] |
| Appearance | White to off-white crystalline solid or powder | |
| Solubility | Soluble in organic solvents like ethanol, toluene, and hexane. Insoluble in water. | [4] |
| XLogP3 | 9.7 |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the N-alkylation of aniline with a hexadecyl halide, typically 1-bromohexadecane, in the presence of a base.[2][5]
Reaction:
Aniline + 1-Bromohexadecane --(Base, Solvent, Heat)--> this compound + HBr
Detailed Experimental Protocol:
Materials:
-
Aniline (freshly distilled)
-
1-Bromohexadecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add aniline (5.0 g, 53.7 mmol) and anhydrous toluene (100 mL).
-
Add anhydrous potassium carbonate (11.1 g, 80.5 mmol) to the stirred solution.
-
Slowly add 1-bromohexadecane (16.4 g, 53.7 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane:ethyl acetate (98:2) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
-
Dry the final product under vacuum.
Characterization
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic peaks for the N-H bond of the secondary amine, C-H bonds of the alkyl chain and the aromatic ring, and C=C bonds of the aromatic ring.
-
N-H stretch: A single, weak to medium band around 3400-3300 cm⁻¹.
-
C-H stretch (aliphatic): Strong bands in the 2960-2850 cm⁻¹ region.
-
C-H stretch (aromatic): Weaker bands above 3000 cm⁻¹.
-
C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-N stretch (aromatic): A band in the 1340-1265 cm⁻¹ region.
3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are as follows:
-
δ 7.20-7.30 (m, 2H): Aromatic protons ortho to the -NH group.
-
δ 6.65-6.75 (m, 3H): Aromatic protons meta and para to the -NH group.
-
δ 3.50-3.60 (br s, 1H): N-H proton.
-
δ 3.10 (t, J = 7.2 Hz, 2H): -NH-CH₂ -CH₂- protons.
-
δ 1.60 (p, J = 7.2 Hz, 2H): -NH-CH₂-CH₂ - protons.
-
δ 1.20-1.40 (m, 26H): -(CH₂)₁₃- protons of the hexadecyl chain.
-
δ 0.88 (t, J = 6.8 Hz, 3H): Terminal -CH₃ protons.
3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the hexadecyl chain.
-
δ 148.5: Aromatic carbon attached to the nitrogen.
-
δ 129.3: Aromatic C-H carbons.
-
δ 117.2: Aromatic C-H carbons.
-
δ 112.8: Aromatic C-H carbons.
-
δ 44.1: -NH-CH₂ - carbon.
-
δ 31.9 - 22.7: Carbons of the hexadecyl chain.
-
δ 14.1: Terminal -CH₃ carbon.
3.2.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 317. The fragmentation pattern will be characterized by the loss of alkyl fragments from the hexadecyl chain.
Applications in Drug Development
The amphiphilic nature of this compound makes it a valuable excipient in drug formulations, particularly for enhancing the solubility and delivery of hydrophobic drugs.[2][3]
Surfactant and Solubilizing Agent
This compound can act as a surfactant, reducing the surface tension between different phases. This property is crucial for creating stable emulsions and microemulsions for drug delivery. By forming micelles in aqueous solutions, it can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and bioavailability.
Component of Liposomes and Nanoparticles
Liposomes and nanoparticles are effective drug delivery vehicles.[6][7] The long hydrophobic tail of this compound can be incorporated into the lipid bilayer of liposomes or the matrix of nanoparticles. This incorporation can modulate the fluidity and permeability of the carrier, potentially leading to controlled drug release.
Mechanism of Action in Drug Delivery
The primary mechanism by which this compound facilitates drug delivery is through its interaction with and disruption of biological membranes.[8][9] Its amphiphilic structure allows it to insert into the lipid bilayer of cell membranes.
Caption: Mechanism of this compound in drug delivery.
This interaction can lead to a localized increase in membrane fluidity or the formation of transient pores, thereby facilitating the passage of the encapsulated drug across the cell membrane and into the cytoplasm where it can reach its therapeutic target.
Conclusion
This compound is a versatile amphiphilic molecule with significant promise in pharmaceutical sciences. Its well-defined physicochemical properties and straightforward synthesis make it an attractive component for the development of advanced drug delivery systems. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the potential of this compound in their applications. Further research into its specific biological interactions and optimization of its use in various formulations will continue to expand its utility in medicine and beyond.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0327875A1 - Process for the preparation of N-alkyl aniline - Google Patents [patents.google.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Hexadecylaniline from Aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-hexadecylaniline from aniline via two common and effective methods: direct N-alkylation and reductive amination. The information is intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a secondary amine featuring a long alkyl chain attached to an aniline core. This structure imparts amphiphilic properties, making it a valuable intermediate in the synthesis of various organic molecules, including surfactants, dyes, and pharmaceutical compounds. The long hexadecyl chain can enhance lipophilicity, which is a desirable characteristic in drug design and materials science for improving solubility and membrane interactions. This document outlines two reliable methods for its synthesis from readily available starting materials.
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented:
-
Direct N-Alkylation: This method involves the reaction of aniline with a 1-haloalkane, such as 1-bromohexadecane, in the presence of a base. It is a straightforward approach for forming the C-N bond.
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from aniline and hexadecanal, which is then reduced in situ to the desired secondary amine. This method is known for its efficiency and good yields.
The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Method 1: Direct N-Alkylation of Aniline with 1-Bromohexadecane
This protocol describes the synthesis of this compound via a direct nucleophilic substitution reaction between aniline and 1-bromohexadecane.
Experimental Workflow
Caption: Workflow for the direct N-alkylation of aniline.
Experimental Protocol
Materials:
-
Aniline
-
1-Bromohexadecane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), 1-bromohexadecane (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a suitable amount of N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Aniline | 93.13 | 1.0 |
| 1-Bromohexadecane | 305.34 | 1.2 |
| Potassium Carbonate | 138.21 | 2.0 |
| This compound | 317.56 | - |
| Typical Yield | - | 70-85% |
Method 2: Reductive Amination of Aniline with Hexadecanal
This protocol details the one-pot synthesis of this compound through the reductive amination of aniline with hexadecanal using sodium triacetoxyborohydride as the reducing agent.
Experimental Workflow
Caption: Workflow for the reductive amination of aniline.
Experimental Protocol
Materials:
-
Aniline
-
Hexadecanal
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and hexadecanal (1.1 eq) in dichloromethane.
-
To this solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Aniline | 93.13 | 1.0 |
| Hexadecanal | 240.42 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 |
| This compound | 317.56 | - |
| Typical Yield | - | 75-90% |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H Stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.[1]
-
C-H Stretch (Aliphatic): Strong absorptions around 2920-2850 cm⁻¹ due to the C-H stretching of the long alkyl chain.
-
C-N Stretch (Aromatic): A band in the region of 1335-1250 cm⁻¹.[1]
-
Aromatic C-H Bending: Bands corresponding to the substitution pattern on the aromatic ring.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would typically exhibit the following signals:
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm.
-
N-H Proton: A broad singlet that can appear over a wide range and is exchangeable with D₂O.
-
-CH₂- attached to Nitrogen: A triplet around 3.1 ppm.
-
Alkyl Chain Protons (-CH₂-)n: A broad multiplet around 1.2-1.6 ppm.
-
Terminal Methyl Group (-CH₃): A triplet around 0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum would show:
-
Aromatic Carbons: Signals in the region of 110-150 ppm.
-
-CH₂- attached to Nitrogen: A signal around 44 ppm.
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (14-32 ppm).
-
Terminal Methyl Carbon: A signal around 14 ppm.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Aniline is toxic and can be absorbed through the skin. Handle with care.
-
1-Bromohexadecane and hexadecanal are irritants. Avoid contact with skin and eyes.
-
Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with appropriate containment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Both direct N-alkylation and reductive amination are robust and reliable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher and the available resources. The provided protocols, along with the characterization data, should serve as a comprehensive guide for the successful synthesis and identification of the target compound.
References
Application Notes and Protocols for Gold Nanoparticle Synthesis Using N-hexadecylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of hydrophobized gold nanoparticles (AuNPs) using N-hexadecylaniline. This method offers a straightforward, one-step approach to producing AuNPs of controllable size directly in an organic phase, making them suitable for applications requiring nanoparticle dispersion in non-aqueous media, a common scenario in drug delivery and advanced materials development.
This compound serves a dual role in this synthesis, acting as both a reducing agent for the gold precursor and a capping agent for the resulting nanoparticles. This bifunctionality simplifies the synthesis process and imparts hydrophobic properties to the AuNPs, facilitating their transfer into an organic solvent. The size of the synthesized nanoparticles can be readily controlled by adjusting the molar ratio of the chloroaurate ions to this compound.
Experimental Protocols
Materials
-
Chloroauric acid (HAuCl₄)
-
This compound (HDA)
-
Chloroform (CHCl₃)
-
Deionized water
Equipment
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
-
Transmission Electron Microscope (TEM) for characterization
-
UV-Vis Spectrophotometer for characterization
Synthesis of Hydrophobized Gold Nanoparticles
This protocol is adapted from a one-step synthesis method at a liquid-liquid interface.[1]
-
Preparation of Aqueous Chloroauric Acid Solution: Prepare an aqueous solution of chloroauric acid (HAuCl₄) at the desired concentration (e.g., 10⁻³ M).
-
Preparation of this compound Solution: Prepare a solution of this compound (HDA) in chloroform (CHCl₃) at the desired concentration (e.g., 10⁻² M to 10⁻⁴ M).
-
Biphasic Reaction Setup: In a clean glass vial, add equal volumes of the aqueous HAuCl₄ solution and the HDA/chloroform solution. This will form a biphasic system with the aqueous phase on top and the organic phase at the bottom.
-
Reaction Initiation and Progression: Vigorously stir the biphasic mixture at room temperature. The stirring facilitates the transfer of chloroaurate ions from the aqueous phase to the organic phase, where they are reduced by this compound. The formation of gold nanoparticles in the organic phase is indicated by a color change.
-
Control of Nanoparticle Size: The size of the resulting gold nanoparticles can be controlled by varying the molar ratio of HAuCl₄ to HDA.[1] A higher concentration of HDA relative to HAuCl₄ generally leads to the formation of smaller nanoparticles.
-
Characterization: The synthesized gold nanoparticles in the chloroform phase can be characterized using Transmission Electron Microscopy (TEM) to determine their size and morphology. UV-Vis spectroscopy can be used to observe the surface plasmon resonance peak, which is characteristic of gold nanoparticles.
Data Presentation
The following table summarizes the relationship between the molar ratio of reactants and the resulting nanoparticle size, as described in the literature.[1]
| HAuCl₄ Concentration (M) | This compound (HDA) Concentration (M) | Resulting Gold Nanoparticle Characteristics |
| 10⁻³ | 10⁻⁴ | Larger nanoparticles |
| 10⁻³ | 10⁻² | Smaller nanoparticles |
Visualizations
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for the synthesis of hydrophobized gold nanoparticles.
Role of this compound in Gold Nanoparticle Synthesis
Caption: Dual functionality of this compound in the synthesis process.
References
Application Notes and Protocols for N-Hexadecylaniline Stabilized Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecylaniline is an amphiphilic molecule characterized by a long, hydrophobic hexadecyl tail and a hydrophilic aniline head group.[1][2][3] This structure imparts surfactant-like properties, making it a candidate for stabilizing emulsions.[2] Emulsions are dispersions of two immiscible liquids, such as oil and water, and are critical formulations in the pharmaceutical, cosmetic, and food industries. The stability and physicochemical characteristics of these emulsions are highly dependent on the properties of the stabilizing agent.
This document provides a generalized protocol for the preparation of this compound stabilized oil-in-water (o/w) emulsions. Due to the limited availability of specific published protocols for this compound as a primary emulsion stabilizer, this guide is based on standard laboratory techniques for emulsion formation, such as high-shear homogenization and ultrasonication. The provided protocols and data should be considered as a starting point for formulation development and optimization.
Data Presentation
The successful formulation of an emulsion is determined by its physicochemical properties. The following table summarizes hypothetical, yet realistic, quantitative data for this compound stabilized emulsions prepared under different conditions. These values are indicative of what one might expect for a stable nanoemulsion and should be confirmed by experimental measurements.
| Formulation ID | This compound Conc. (% w/w) | Oil Phase Conc. (% w/w) | Homogenization Method | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability after 30 days (Visual Observation) |
| E1 | 1.0 | 5.0 | High-Shear Homogenization | 250 ± 20 | 0.35 ± 0.05 | +35 ± 5 | Creaming |
| E2 | 2.0 | 5.0 | High-Shear Homogenization | 210 ± 15 | 0.28 ± 0.04 | +42 ± 5 | Stable |
| E3 | 2.0 | 5.0 | Ultrasonication | 150 ± 10 | 0.21 ± 0.03 | +45 ± 5 | Stable |
| E4 | 3.0 | 10.0 | Ultrasonication | 180 ± 18 | 0.25 ± 0.04 | +48 ± 5 | Stable |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation and characterization of this compound stabilized emulsions.
Caption: Experimental workflow for this compound stabilized emulsion preparation and characterization.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be optimized for specific applications.
Materials
-
This compound (CAS No. 4439-42-3)
-
Oil Phase: Medium-chain triglycerides (e.g., Miglyol 812)
-
Aqueous Phase: Deionized water
-
High-shear homogenizer (e.g., IKA T25 Ultra-Turrax)
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Centrifuge
-
Glass beakers and magnetic stirrer
Protocol 1: Emulsion Preparation using High-Shear Homogenization
-
Preparation of Phases:
-
Oil Phase: Weigh the desired amount of the oil phase and this compound into a glass beaker. For a 2% w/w stabilizer and 5% w/w oil phase in a 100g batch, this would be 2g of this compound and 5g of oil. Gently heat the mixture to approximately 60°C while stirring to ensure complete dissolution of the this compound.
-
Aqueous Phase: In a separate beaker, weigh the required amount of deionized water (93g for the example above). Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer at a moderate speed.
-
Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immerse the dispersing element of the high-shear homogenizer into the pre-emulsion.
-
Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes. To prevent overheating, the beaker can be placed in an ice bath.
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature while stirring gently.
-
Protocol 2: Emulsion Preparation using Ultrasonication
-
Preparation of Phases and Pre-emulsion:
-
Follow steps 1 and 2 from Protocol 1 to prepare the oil and aqueous phases and the pre-emulsion.
-
-
Ultrasonication:
-
Place the beaker containing the pre-emulsion in an ice bath to dissipate the heat generated during sonication.
-
Immerse the tip of the probe sonicator into the pre-emulsion, ensuring it is well below the liquid surface to avoid splashing.
-
Sonicate the pre-emulsion at a specific power output (e.g., 50-70% amplitude) for 5-15 minutes. The sonication can be performed in pulsed mode (e.g., 30 seconds on, 10 seconds off) to minimize heat buildup.
-
-
Cooling:
-
After sonication, allow the nanoemulsion to cool to room temperature with gentle stirring.
-
Characterization Protocols
Droplet Size and Polydispersity Index (PDI)
-
Sample Preparation: Dilute a small aliquot of the prepared emulsion with deionized water to an appropriate concentration for DLS measurement (this is instrument-dependent, but typically a slightly turbid solution is required).
-
Measurement: Analyze the diluted sample using a DLS instrument to determine the z-average droplet size and the PDI. The PDI is a measure of the width of the particle size distribution.
Zeta Potential
-
Sample Preparation: Dilute the emulsion as for droplet size analysis, using deionized water.
-
Measurement: Use the same DLS instrument equipped with a zeta potential measurement cell to determine the electrophoretic mobility of the droplets, from which the zeta potential is calculated. A high absolute zeta potential (typically > |30| mV) is indicative of good electrostatic stability.
Stability Assessment
-
Visual Observation: Store the prepared emulsions in sealed glass vials at room temperature and/or under accelerated conditions (e.g., 40°C). Visually inspect for any signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 1, 7, 14, and 30 days).
-
Centrifugation: To accelerate stability testing, centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any phase separation. A stable emulsion should not show any separation after centrifugation.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the formulation parameters and the resulting emulsion properties.
Caption: Relationship between formulation parameters and emulsion properties.
References
Application Notes and Protocols: N-hexadecylaniline as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of N-hexadecylaniline as a corrosion inhibitor for mild steel in acidic environments. The information is intended to guide researchers in setting up and conducting experiments to assess the inhibitor's performance and mechanism of action.
Introduction
Mild steel, while widely used in industrial applications, is susceptible to corrosion in acidic environments, leading to significant economic losses and safety concerns. Organic corrosion inhibitors are a practical and effective means of mitigating this degradation. This compound, a molecule possessing a long hydrophobic alkyl chain and a nitrogen-containing aromatic head group, is a promising candidate for a corrosion inhibitor. The long alkyl chain enhances its solubility in the corrosive medium and promotes the formation of a dense, protective film on the metal surface. The nitrogen atom and the phenyl ring act as adsorption centers, facilitating a strong interaction with the steel surface.
This document outlines the standard experimental procedures to quantify the inhibition efficiency and to elucidate the mechanism of inhibition of this compound on mild steel in acidic media, typically 1 M hydrochloric acid (HCl).
Mechanism of Corrosion Inhibition
The primary mechanism of action for this compound as a corrosion inhibitor is the adsorption of its molecules onto the surface of the mild steel. This forms a protective barrier that isolates the metal from the corrosive acidic solution. The adsorption process can be categorized as either physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the nitrogen atom of the aniline can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring in this compound can be donated to the vacant d-orbitals of the iron atoms on the mild steel surface.
The protective film formed by this compound molecules displaces water molecules and aggressive ions (like chloride) from the metal surface, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reactions.
Figure 1. Mechanism of this compound as a corrosion inhibitor.
Experimental Protocols
The following are detailed protocols for the most common techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurements
This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit)
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Water bath or thermostat
-
1 M HCl solution
-
This compound inhibitor solutions of various concentrations (e.g., 50, 100, 200, 500 ppm)
-
Acetone and distilled water for cleaning
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper until a mirror-like surface is obtained.
-
Cleaning: Degrease the polished coupons with acetone, wash with distilled water, and dry them thoroughly.
-
Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the weighed coupons in beakers containing the 1 M HCl solution with and without different concentrations of this compound.
-
Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 6 hours).
-
Post-Exposure Cleaning: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry them.
-
Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × t × ρ), where K is a constant (8.76 × 10^4), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel (7.86 g/cm³).[1]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Figure 2. Experimental workflow for weight loss measurements.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode setup in an electrochemical cell.
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): Mild steel specimen with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solutions (1 M HCl with and without inhibitor).
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
The data is typically presented as Nyquist and Bode plots.
-
The Nyquist plot for mild steel in acidic media usually shows a single depressed semicircle, from which the charge transfer resistance (R_ct) can be determined. A larger semicircle diameter corresponds to a higher R_ct and better corrosion protection.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100, where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value to an anodic value with respect to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
The resulting Tafel plot (log of current density vs. potential) provides information on the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc).
-
A decrease in i_corr indicates effective corrosion inhibition.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100, where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
The shift in E_corr in the presence of the inhibitor can indicate whether it is an anodic, cathodic, or mixed-type inhibitor. A shift of less than 85 mV suggests a mixed-type inhibitor.[2]
-
References
Application Notes and Protocols for the Fabrication of Langmuir-Blodgett Films using N-hexadecylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of Langmuir-Blodgett (LB) films utilizing N-hexadecylaniline (HDA). The methodologies described herein are applicable for creating highly organized monomolecular and multilayered films on various substrates, a technique with significant potential in sensor technology, molecular electronics, and as models for biological membranes.
Introduction to this compound in Langmuir-Blodgett Technology
This compound is an amphiphilic molecule possessing a hydrophilic aniline head group and a hydrophobic hexadecyl tail. This molecular structure allows it to form stable, insoluble monolayers at the air-water interface, which can be subsequently transferred onto a solid substrate layer-by-layer using the Langmuir-Blodgett technique. The resulting films exhibit a high degree of structural order and uniform thickness at the molecular level.
The Langmuir-Blodgett method offers precise control over the film's thickness, molecular orientation, and packing density, making it an invaluable tool for creating bespoke surfaces for a variety of applications. Furthermore, this compound can be used to modify nanoparticles, creating hydrophobic entities that can be assembled into close-packed nanoparticle monolayers and multilayer films.[1]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (HDA)
-
Chloroform (spectroscopic grade) or other suitable volatile, water-insoluble solvent
-
Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)
-
Substrates (e.g., silicon wafers, quartz slides, glass slides)
-
Cleaning agents (e.g., Piranha solution, RCA-1 solution, ethanol, acetone)
Equipment:
-
Langmuir-Blodgett trough system with a movable barrier and a surface pressure sensor (Wilhelmy plate method)
-
Microsyringe for spreading solution
-
Substrate dipping mechanism
-
Ultrasonic bath for substrate cleaning
Substrate Preparation
A pristine substrate surface is critical for the successful deposition of high-quality LB films. The following is a general cleaning protocol for silicon wafers:
-
Degreasing: Sonicate the silicon wafers in a sequence of acetone, ethanol, and ultrapure water for 15 minutes each.
-
Chemical Cleaning (RCA-1): Prepare a solution of NH₄OH:H₂O₂:H₂O in a 1:1:5 ratio. Immerse the wafers in this solution at 75-80 °C for 15 minutes. This step removes organic residues.
-
Oxide Removal (Optional): To remove the native oxide layer, dip the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 1-2 minutes. Caution: HF is extremely hazardous. Handle with appropriate personal protective equipment in a fume hood.
-
Hydrophilic Surface Formation: A final cleaning step with a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes at 120 °C will create a hydrophilic silicon dioxide layer on the wafer surface.
-
Rinsing and Drying: Thoroughly rinse the substrates with ultrapure water and dry them under a stream of dry nitrogen gas.
For applications requiring a hydrophobic surface, substrates can be pre-coated. For instance, three monolayers of lead arachidate can be deposited to render the substrate hydrophobic before transferring this compound-based films.[1]
Monolayer Formation and Characterization
-
Preparation of Spreading Solution: Prepare a dilute solution of this compound in a volatile, water-insoluble solvent like chloroform. A typical concentration is in the range of 0.1 to 1 mg/mL.
-
Langmuir Trough Setup: Fill the Langmuir trough with ultrapure water. Clean the water surface by aspiration until the surface pressure remains below 0.1 mN/m upon full compression.
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the HDA spreading solution onto the water surface. Allow the solvent to evaporate completely (typically 15-20 minutes).
-
Surface Pressure-Area (π-A) Isotherm: Compress the monolayer at a constant rate (e.g., 5-10 mm/min) using the movable barrier. Record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm. This isotherm provides crucial information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse pressure. For HDA-capped gold nanoparticles, the collapse pressure is observed around 18 mN/m.[1]
Langmuir-Blodgett Film Deposition
-
Target Surface Pressure: Based on the π-A isotherm, choose a target surface pressure in the condensed phase for deposition (e.g., 15-25 mN/m).
-
Monolayer Compression: Compress the monolayer to the target surface pressure and allow it to stabilize.
-
Film Deposition:
-
Immerse the prepared substrate vertically into the trough through the monolayer.
-
Withdraw the substrate at a controlled speed (e.g., 2-5 mm/min) while maintaining the target surface pressure via a feedback loop.
-
For multilayer deposition, repeat the dipping and withdrawal cycles. The type of deposition (X, Y, or Z) will depend on the nature of the substrate and the monolayer.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the fabrication of LB films with this compound and its derivatives.
| Parameter | Value | Notes |
| Spreading Solution Concentration | 0.1 - 1 mg/mL | Dependent on the specific amphiphile and solvent. |
| Solvent | Chloroform | A common volatile, water-insoluble solvent. |
| Subphase | Ultrapure Water | pH and temperature can be varied for specific applications. |
| Barrier Compression Speed | 5 - 10 mm/min | For recording π-A isotherms. |
| Deposition Surface Pressure | 15 - 25 mN/m | Typically in the condensed phase of the monolayer. |
| Deposition Speed | 2 - 5 mm/min | Slower speeds generally lead to better film quality. |
| Collapse Pressure (HDA-AuNPs) | ~18 mN/m | For a monolayer of HDA-capped gold nanoparticles.[1] |
Visualizing the Workflow
Experimental Workflow for LB Film Fabrication
References
Application Notes and Protocols for Characterizing N-hexadecylaniline as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for characterizing the surfactant properties of N-hexadecylaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, data for a structurally analogous cationic surfactant, Cetylpyridinium Bromide (CPB), which also possesses a 16-carbon alkyl chain, is used for illustrative purposes. These protocols can be adapted for the specific analysis of this compound.
Introduction to this compound as a Surfactant
This compound is an amphiphilic molecule consisting of a long hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic aniline headgroup. This structure suggests its potential to act as a cationic surfactant, which can reduce surface and interfacial tension, and form micelles in solution. Surfactants are critical components in various applications, including as emulsifiers, detergents, wetting agents, and in drug delivery systems.[1] Accurate characterization of its surfactant properties is essential for its effective application.
Key Surfactant Properties and Experimental Characterization
The performance of a surfactant is defined by several key parameters, including its Critical Micelle Concentration (CMC), its ability to reduce surface tension, and its emulsification capabilities.
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system will form micelles.[2][3] Below the CMC, the surfactant molecules exist primarily as monomers at the surface or dissolved in the bulk solution. The determination of the CMC is a fundamental aspect of surfactant characterization.
This method is based on the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases due to the formation of micelles, which have a lower mobility than the individual surfactant ions.
Materials and Equipment:
-
This compound
-
Deionized water (high purity)
-
Conductivity meter with a temperature probe
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Beaker
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Place a known volume of deionized water (e.g., 50 mL) in a beaker with a magnetic stir bar.
-
Immerse the conductivity probe in the water and allow the reading to stabilize. Record the initial conductivity.
-
Incrementally add small, known volumes of the this compound stock solution to the beaker.
-
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.
-
Continue the additions until the concentration is well above the expected CMC.
-
Plot the conductivity as a function of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Data Presentation:
Table 1: Illustrative Conductivity Data for a C16 Cationic Surfactant (Cetylpyridinium Bromide) in Aqueous Solution at 25°C
| Concentration (mM) | Conductivity (µS/cm) |
| 0.1 | 15.2 |
| 0.2 | 28.5 |
| 0.3 | 41.8 |
| 0.4 | 55.1 |
| 0.5 | 68.4 |
| 0.6 | 81.5 |
| 0.7 | 94.2 |
| 0.8 | 106.5 |
| 0.9 (CMC) | 118.0 |
| 1.0 | 122.3 |
| 1.2 | 129.8 |
| 1.5 | 139.5 |
Note: This data is representative and should be generated experimentally for this compound.
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound as a surfactant. By systematically determining its critical micelle concentration, surface tension reduction capabilities, and emulsification performance, researchers can gain valuable insights into its potential applications in various scientific and industrial fields. While illustrative data for a similar C16 cationic surfactant has been provided, it is imperative to perform these experiments with this compound to obtain accurate and specific data for this compound.
References
Application Notes and Protocols for the Characterization of N-hexadecylaniline Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hexadecylaniline is a long-chain aromatic amine with applications in various fields, including materials science and as an intermediate in chemical synthesis. Ensuring the purity of this compound is critical for its intended application, as impurities can significantly alter its physicochemical properties and reactivity. This document provides a comprehensive overview of the analytical techniques and detailed protocols for characterizing the purity of this compound.
Analytical Techniques Overview
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Ideal for quantifying volatile and semi-volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Suitable for separating and quantifying non-volatile impurities and the main component.
-
Mass Spectrometry (MS): Used in conjunction with GC or LC to identify the structure of the main component and any impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the this compound molecule and can be used to identify and quantify impurities with distinct NMR signals.
Experimental Workflow for Purity Characterization
The following diagram illustrates a logical workflow for the comprehensive purity analysis of an this compound sample.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analytical methods described. These values are indicative and may vary based on the specific instrumentation and method parameters.
Table 1: GC-FID Method Parameters and Performance
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
| Linearity (r²) | >0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Table 2: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Limit of Detection (LOD) | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.015% |
| Linearity (r²) | >0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound and quantify volatile and semi-volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane)
-
GC-FID system with autosampler
Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to prepare a stock solution. Further dilute as necessary to fall within the linear range of the instrument.
-
Instrument Setup:
-
Install a suitable capillary column (e.g., DB-5ms).
-
Set the instrument parameters as outlined in Table 1.
-
Condition the column at the maximum oven temperature for at least 30 minutes before the first injection.
-
-
Analysis:
-
Inject a solvent blank to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram to identify and quantify the main peak and any impurity peaks.
-
-
Purity Calculation: The purity is typically determined by area percent normalization, assuming all components have a similar response factor with the FID.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound and non-volatile impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector and C18 column
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 90:10) until a stable baseline is achieved.
-
Set the instrument parameters as described in Table 2.
-
-
Analysis:
-
Inject a mobile phase blank.
-
Inject the prepared sample solution.
-
Monitor the separation at 254 nm.
-
-
Impurity Profiling: Identify the main this compound peak and any impurity peaks. Quantify impurities against a reference standard of this compound if available, or report as area percent.
Mass Spectrometry (MS)
Objective: To confirm the identity of this compound and elucidate the structure of unknown impurities.
Protocol:
-
GC-MS Analysis:
-
Utilize a GC-MS system with a similar GC method as described for GC-FID.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a range of m/z 50-500.
-
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 317. Key fragmentation patterns for aromatic amines include the loss of an alkyl chain via alpha-cleavage.[1] A prominent M-1 peak due to the loss of a hydrogen atom is also common for aromatic amines.[1]
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF).
-
Use the same HPLC method as described above.
-
This technique is particularly useful for analyzing less volatile or thermally labile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify structural isomers or impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field instrument.
-
Expected Signals:
-
Aromatic protons on the aniline ring (multiplets, ~6.5-7.5 ppm).
-
N-H proton (broad singlet, chemical shift can vary).
-
-CH₂- group attached to the nitrogen (triplet, ~3.1 ppm).
-
Multiple overlapping signals for the long alkyl chain (-CH₂-)n (~1.2-1.6 ppm).
-
Terminal methyl group (-CH₃) of the hexadecyl chain (triplet, ~0.9 ppm).
-
-
-
¹³C NMR Analysis:
-
Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.
-
-
Purity Assessment: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The integration of impurity signals relative to the main component signals can be used for quantification if a suitable relaxation delay is used.
Logical Relationship Diagram
The following diagram illustrates the relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.
References
Application Notes and Protocols for N-hexadecylaniline as a Capping Agent for Quantum Dots
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer
Extensive literature searches did not yield specific experimental data or established protocols for the use of N-hexadecylaniline as a capping agent for quantum dots. It is not a commonly documented capping agent for this application. However, due to its structural similarity to Hexadecylamine (HDA) , a widely used capping agent, this document provides detailed protocols and application notes based on HDA. The long hexadecyl chain is the most critical component for solubility in non-polar solvents and for surface passivation of quantum dots during synthesis.
The primary difference between this compound and HDA is the amine group: this compound contains a secondary aromatic amine, while HDA has a primary aliphatic amine. This difference may influence the reactivity, binding affinity to the quantum dot surface, and the resulting electronic properties of the quantum dots. Researchers should consider these potential differences when adapting the following protocols for this compound. It is recommended to start with the protocols for HDA and systematically optimize the reaction conditions for this compound.
Introduction to this compound as a Potential Capping Agent
This compound is a long-chain aromatic amine that possesses properties making it a candidate for a capping agent in the synthesis of colloidal quantum dots (QDs). The long hexadecyl alkyl chain provides steric hindrance, which is crucial for preventing aggregation and controlling the size of the nanocrystals during their growth in high-temperature non-polar solvents. The aniline head group can coordinate to the surface of the growing quantum dots, passivating surface defects and influencing their photophysical properties.
Potential Advantages:
-
High-Temperature Stability: The aromatic nature of the aniline group may offer enhanced thermal stability compared to aliphatic amines, which is beneficial for high-temperature synthesis routes.
-
Electronic Tuning: The aromatic ring can influence the electronic structure of the quantum dot surface, potentially altering the photoluminescence quantum yield (PLQY) and emission wavelength.
-
Solubility: The long alkyl chain ensures excellent solubility of the resulting quantum dots in non-polar organic solvents like toluene and chloroform.
Experimental Protocols
The following protocols are based on the well-established synthesis of Cadmium Selenide (CdSe) quantum dots using Hexadecylamine (HDA) as a capping agent. These can be adapted for this compound.
Synthesis of this compound-Capped CdSe Quantum Dots
This protocol describes a typical hot-injection synthesis method.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
This compound (or Hexadecylamine as a control)
-
Trioctylphosphine (TOP)
-
Trioctylphosphine oxide (TOPO)
-
Stearic acid
-
Toluene (anhydrous)
-
Methanol
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller and thermocouple
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
Protocol:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (0.0256 g, 0.2 mmol), stearic acid (0.2276 g, 0.8 mmol), and TOPO (3.8 g).
-
Heat the mixture to 150 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (Argon) and increase the temperature to 300 °C. The solution should become clear and colorless, indicating the formation of cadmium stearate.
-
Cool the flask to room temperature and add this compound (2.0 g).
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve Se powder (0.0158 g, 0.2 mmol) in TOP (2 mL).
-
-
Quantum Dot Synthesis (Hot-Injection):
-
Reheat the three-neck flask containing the cadmium precursor and this compound to 280 °C under a continuous flow of Argon.
-
Once the temperature is stable, rapidly inject the TOP-Se solution into the hot reaction mixture with vigorous stirring.
-
A rapid color change should be observed, indicating the nucleation and growth of CdSe quantum dots.
-
The reaction temperature will drop after injection. Allow it to stabilize at around 250 °C for the growth phase.
-
The size of the quantum dots, and therefore their emission color, is dependent on the growth time. Aliquots can be taken at different time points (e.g., 30 seconds, 1 minute, 5 minutes) to obtain different sized QDs.
-
-
Isolation and Purification:
-
To stop the reaction, remove the heating mantle and allow the flask to cool to approximately 80 °C.
-
Add toluene (10 mL) to the reaction mixture.
-
Precipitate the quantum dots by adding methanol (40 mL) and centrifuge the mixture.
-
Discard the supernatant and re-disperse the quantum dot pellet in a minimal amount of toluene.
-
Repeat the precipitation and re-dispersion steps two more times to remove excess reagents.
-
The final purified quantum dots can be stored as a solution in toluene.
-
Characterization of this compound-Capped Quantum Dots
Techniques:
-
UV-Vis Spectroscopy: To determine the absorption spectrum and the position of the first excitonic peak, which is related to the particle size.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, peak emission wavelength, and the full width at half maximum (FWHM) of the emission peak.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the quantum dots.
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the this compound capping agent on the surface of the quantum dots.
-
Quantum Yield (QY) Measurement: To quantify the fluorescence efficiency of the quantum dots, typically measured relative to a standard dye like Rhodamine 6G.
Data Presentation
The following tables present representative data for Hexadecylamine-capped CdSe quantum dots. It is anticipated that this compound-capped quantum dots would exhibit properties within similar ranges, although empirical verification is necessary.
Table 1: Physicochemical Properties of HDA-Capped CdSe Quantum Dots
| Property | Typical Value/Range | Characterization Technique |
| Particle Size | 2 - 8 nm | TEM, UV-Vis Spectroscopy |
| Crystal Structure | Zincblende or Wurtzite | XRD |
| Surface Ligand | Hexadecylamine | FTIR |
| Solubility | High in non-polar solvents | Visual Inspection |
Table 2: Optical Properties of HDA-Capped CdSe Quantum Dots
| Property | Typical Value/Range | Characterization Technique |
| First Excitonic Peak | 450 - 650 nm | UV-Vis Spectroscopy |
| Emission Wavelength | 460 - 660 nm | PL Spectroscopy |
| Photoluminescence QY | 30% - 70% | PL Spectroscopy (relative to standard) |
| FWHM of Emission | 25 - 40 nm | PL Spectroscopy |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-capped quantum dots.
Role of the Capping Agent
This diagram illustrates the key roles of a long-chain amine capping agent like this compound in the formation and stabilization of quantum dots.
Applications in Drug Development
Quantum dots functionalized with capping agents like this compound can serve as versatile platforms in drug development. Their high surface area-to-volume ratio allows for the attachment of therapeutic molecules, while their intrinsic fluorescence provides a means for tracking their biodistribution.
-
Drug Delivery: The hydrophobic surface of this compound-capped QDs can be encapsulated within amphiphilic polymers or lipids to form micelles or liposomes for drug delivery. The long alkyl chain can interact with the lipid bilayer of cell membranes, potentially facilitating cellular uptake.
-
Bioimaging and Diagnostics: The bright and stable photoluminescence of these quantum dots makes them excellent probes for in vitro and in vivo imaging. By conjugating targeting ligands to the surface (after suitable surface modification), they can be used for disease-specific imaging and diagnostics.
Conclusion
While this compound is not a conventional capping agent for quantum dots, its structural characteristics suggest it could be a viable alternative to more common long-chain amines like hexadecylamine. The protocols and data presented here, based on HDA, provide a strong starting point for researchers interested in exploring the potential of this compound. Further research is required to elucidate the specific effects of the aromatic aniline head group on the synthesis and properties of quantum dots and to optimize protocols for its use.
Troubleshooting & Optimization
optimizing reaction yield for N-hexadecylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-hexadecylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Nucleophilic Aliphatic Substitution: Direct reaction of aniline with a 1-halo-hexadecane (e.g., 1-bromohexadecane).
-
Reductive Amination: Reaction of aniline with hexadecanal followed by reduction of the intermediate imine.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between aniline and a 1-halo-hexadecane.
-
N-Alkylation using Alcohols (Borrowing Hydrogen): A catalytic reaction where 1-hexadecanol is used as the alkylating agent.
Q2: I am observing multiple spots on my TLC plate after a nucleophilic substitution reaction. What are these byproducts?
A2: Multiple spots on a TLC plate after a nucleophilic substitution for this compound synthesis likely indicate over-alkylation. The primary amine product, this compound, is nucleophilic and can react further with the 1-halo-hexadecane to form the tertiary amine, N,N-dihexadecylaniline, and even the quaternary ammonium salt.
Q3: My reductive amination reaction is not going to completion. What could be the issue?
A3: Incomplete reductive amination could be due to several factors:
-
Inefficient imine formation: The equilibrium between the reactants (aniline and hexadecanal) and the imine intermediate may not favor the imine. This can be influenced by the solvent and the presence of a dehydrating agent.
-
Inactive reducing agent: The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded.
-
Steric hindrance: The long hexadecyl chain might sterically hinder the reaction.
-
Low temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
Q4: I am having trouble purifying this compound. It is a waxy solid. What purification methods are recommended?
A4: The purification of a waxy solid like this compound can be challenging. The following methods are recommended:
-
Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective for separating this compound from starting materials and byproducts.
-
Recrystallization: Recrystallization from a suitable solvent system can be effective. A good solvent would be one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Test various solvents like ethanol, methanol, or mixed solvent systems.
Troubleshooting Guides
Method 1: Nucleophilic Aliphatic Substitution
Issue: Low Yield and/or Mixture of Products (Over-alkylation)
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Lower the reaction temperature to favor mono-alkylation. |
| Excess of 1-bromohexadecane | Use a stoichiometric amount or a slight excess of aniline. |
| Strong base | Use a milder, non-nucleophilic base (e.g., potassium carbonate, triethylamine). |
| Prolonged reaction time | Monitor the reaction by TLC and stop it once the starting material is consumed. |
Method 2: Reductive Amination
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Poor imine formation | Add a dehydrating agent like molecular sieves (4Å) or use a Dean-Stark apparatus to remove water. |
| Ineffective reducing agent | Use a fresh batch of the reducing agent. Consider alternative reducing agents like sodium triacetoxyborohydride. |
| Reaction conditions not optimal | Optimize the reaction temperature and time. A slightly elevated temperature may be required. |
| pH of the reaction mixture | For imine formation, slightly acidic conditions (pH 4-5) are often optimal. For the reduction step, ensure the pH is compatible with the reducing agent. |
Method 3: Buchwald-Hartwig Amination
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | Ensure the palladium precatalyst and ligand are handled under an inert atmosphere. Use fresh reagents. |
| Incorrect ligand | The choice of phosphine ligand is crucial. Screen different ligands (e.g., BINAP, XPhos, SPhos) to find the optimal one for this specific transformation. |
| Base is not suitable | The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. |
| Solvent effects | The reaction is sensitive to the solvent. Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous. |
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with Hexadecanal
Materials:
-
Aniline (1.0 eq)
-
Hexadecanal (1.05 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) and hexadecanal (1.05 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient).
Protocol 2: Buchwald-Hartwig Amination of Aniline with 1-Bromohexadecane
Materials:
-
1-Bromohexadecane (1.0 eq)
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (Palladium precatalyst, 1-2 mol%)
-
XPhos (Ligand, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene, followed by 1-bromohexadecane and then aniline via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Yield (%) |
| Nucleophilic Substitution | Aniline, 1-Bromohexadecane | K₂CO₃ | DMF | 80 °C | 40-60 |
| Reductive Amination | Aniline, Hexadecanal | NaBH(OAc)₃ | DCM | Room Temp. | 70-90 |
| Buchwald-Hartwig | Aniline, 1-Bromohexadecane | Pd₂(dba)₃ / XPhos | Toluene | 100 °C | 80-95 |
| Borrowing Hydrogen | Aniline, 1-Hexadecanol | [Ru(p-cymene)Cl₂]₂ | Toluene | 110 °C | 75-90 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purification of Crude N-hexadecylaniline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N-hexadecylaniline via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume. 2. Inappropriate solvent choice. 3. The compound may be highly impure. | 1. Add small increments of hot solvent until dissolution is achieved. Avoid a large excess. 2. Refer to the Solvent Selection Table below. Consider a solvent with a polarity that better matches the amphiphilic nature of this compound. A mixed solvent system may be necessary. 3. Attempt a pre-purification step, such as column chromatography, if the crude material has significant amounts of insoluble impurities. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of this compound (53-56°C). 2. The solution is supersaturated. 3. Rapid cooling. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the surface of the solution. b. Adding a seed crystal of pure this compound. |
| Low recovery of purified product. | 1. A large excess of solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals are significantly soluble in the cold washing solvent. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Ensure the flask has cooled sufficiently, including in an ice bath, to maximize crystal formation. 3. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
| The purified product is still colored or has a low melting point. | 1. Incomplete removal of colored impurities. 2. Co-crystallization of impurities. 3. Insufficient washing of the filtered crystals. | 1. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling. 2. The chosen solvent may not be optimal. Re-crystallize from a different solvent. 3. Wash the crystals on the filter with a small amount of fresh, ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: If synthesized from aniline and hexadecyl bromide, the most common impurities are unreacted aniline, unreacted hexadecyl bromide, and over-alkylation products such as N,N-dihexadecylaniline.
Q2: How do I choose the best solvent for recrystallization?
A2: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Due to its amphiphilic nature, with a polar aniline head and a long nonpolar hexadecyl tail, solvents of intermediate polarity or mixed solvent systems often work well. Preliminary small-scale solubility tests are highly recommended.
Q3: Can I use a single-solvent system for recrystallization?
A3: Yes, a single solvent can be effective if it meets the solubility criteria. Alcohols like ethanol or isopropanol are good starting points due to their ability to dissolve a wide range of organic compounds.
Q4: When should I consider a mixed-solvent system?
A4: A mixed-solvent system is useful when no single solvent provides the desired solubility profile. You would dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.
Q5: My purified this compound has a melting point of 50-53°C. Is it pure?
A5: The reported melting point of this compound is in the range of 53-56°C.[1] A lower and broader melting point range indicates the presence of impurities. A second recrystallization from a different solvent system may be necessary to improve purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
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To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) dropwise at room temperature to assess solubility.
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If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.
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An ideal solvent will show poor solubility at room temperature but high solubility at its boiling point.
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If a single solvent is not ideal, test mixed solvent pairs (e.g., ethanol/water, acetone/hexanes).
2. Dissolution:
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Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.
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Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate (with a water or oil bath).
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Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal (e.g., a spatula tip).
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Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
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Pre-heat a clean Erlenmeyer flask and a stemless funnel.
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Place a fluted filter paper in the stemless funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Filtration and Washing:
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Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and transfer the crystallized solid and the solvent onto the filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
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Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely.
-
Determine the melting point and calculate the percent recovery.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature (approx. 25°C) | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Potentially suitable, may require a co-solvent |
| Hexanes | Insoluble | Sparingly Soluble | Good, may result in slower dissolution |
| Toluene | Soluble | Very Soluble | Poor as a single solvent |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent |
Note: This data is based on general principles of solubility for long-chain aliphatic amines and should be confirmed with small-scale tests.
Visualization
Caption: Troubleshooting workflow for this compound recrystallization.
References
troubleshooting guide for N-hexadecylaniline solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experiments with N-hexadecylaniline.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is an organic compound with the molecular formula C₂₂H₃₉N. It is characterized by a long hexadecyl (C16) alkyl chain attached to an aniline group. This structure gives it an amphiphilic nature, meaning it has both a hydrophobic (the long alkyl chain) and a more hydrophilic (the aniline head) part. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₉N |
| Molecular Weight | 317.59 g/mol |
| Appearance | Waxy solid, may be off-white to yellowish |
| Melting Point | 27-29 °C |
| Boiling Point | 254-255 °C at 15 mmHg |
| LogP (estimated) | 8.5 |
2. What is the expected solubility of this compound in common laboratory solvents?
Due to its long, nonpolar hexadecyl chain, this compound is expected to be readily soluble in nonpolar organic solvents and lipids. Its solubility will decrease significantly in polar solvents. It is practically insoluble in water. The general principle of "like dissolves like" is a good guide for selecting a solvent.
3. Why is my this compound not dissolving properly?
Several factors can contribute to dissolution problems:
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Incorrect solvent choice: Using a solvent that is too polar for the nonpolar nature of the molecule.
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Insufficient temperature: As a waxy solid with a relatively low melting point, gentle heating can significantly improve its dissolution rate.
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Concentration is too high: You may be trying to dissolve more this compound than the solvent can hold at a given temperature, creating a supersaturated and unstable solution.
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Purity of the compound: Impurities can affect solubility.
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Insufficient mixing: Proper agitation is necessary to ensure the entire solid comes into contact with the solvent.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems.
Problem: this compound is not dissolving or is dissolving very slowly.
Problem: A precipitate forms after the solution has cooled down.
Data Presentation
As quantitative solubility data for this compound is not widely available, the following table provides a qualitative guide to solvent selection based on the principle of "like dissolves like".
Table 2: Qualitative Solubility Guide for this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Chloroform | High | The long, nonpolar hexadecyl chain has strong favorable interactions with nonpolar solvents. |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a balance of polarity that can interact with both the nonpolar tail and the aniline head. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Low to Moderate | The polarity of these solvents is generally too high for the nonpolar chain to be well-solvated. |
| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen bonding network of these solvents makes it difficult for the large nonpolar molecule to dissolve. |
| Aqueous | Water | Very Low / Insoluble | The hydrophobic effect of the long alkyl chain prevents dissolution in water. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Selected Solvent
This protocol outlines a general method for experimentally determining the approximate solubility of this compound.
Materials:
-
This compound
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Selected solvent
-
Analytical balance
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Vials with screw caps
-
Magnetic stirrer and stir bars
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Water bath or heating block with temperature control
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Pipettes
Procedure:
-
Preparation:
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Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.
-
Add a small, known volume of the selected solvent (e.g., 1 mL) to the vial.
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Add a small magnetic stir bar.
-
-
Dissolution at Room Temperature:
-
Cap the vial and stir the mixture vigorously at room temperature for at least 30 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, proceed to step 4. If not, proceed to step 3.
-
-
Dissolution with Heating:
-
Place the vial in a water bath or on a heating block set to a slightly elevated temperature (e.g., 30°C).
-
Continue stirring and visually inspect for dissolution.
-
If the solid dissolves, the solution may be saturated at this temperature.
-
If the solid does not dissolve, you can incrementally increase the temperature (e.g., in 5°C steps), holding at each temperature for 15-20 minutes with stirring. Do not exceed 50°C.
-
-
Determining Approximate Solubility:
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If the initial amount dissolved, add a further known weight of this compound (e.g., another 10 mg) to the same vial.
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Repeat the stirring (and heating, if necessary) process.
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Continue adding small, known amounts of this compound until a small amount of solid no longer dissolves, indicating that the solution is saturated.
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The approximate solubility can then be calculated as the total mass of dissolved solute per volume of solvent (e.g., mg/mL).
-
-
Cooling and Observation:
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If heating was used, allow the saturated solution to cool slowly to room temperature.
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Observe if any precipitate forms. This provides information about the solubility at different temperatures.
-
Safety Precautions:
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Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any experiment.
Technical Support Center: N-hexadecylaniline Stability in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hexadecylaniline. The information provided is intended to help identify and address potential stability issues encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the aniline moiety, the primary degradation pathways are likely to be oxidation and photodegradation .[1][2][3]
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Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-like structures. This process can be catalyzed by the presence of oxygen, metal ions, or initiated by light.[1][4]
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Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate the degradation of the aniline moiety, leading to the formation of various photolytic products.[1][2][3]
Q2: My this compound-containing formulation is changing color over time. What could be the cause?
A2: A change in color, often to a yellowish or brownish hue, is a common indicator of this compound degradation. This is most likely due to the oxidation of the aniline group, forming colored impurities. Several factors could be contributing to this:
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Exposure to Oxygen: Inadequate protection from air can lead to oxidative degradation.
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Presence of Metal Ions: Trace metal ions in excipients or from processing equipment can catalyze oxidation.
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Light Exposure: Storage in containers that do not protect from light can lead to photodegradation, which can also result in colored byproducts.
Q3: How can I improve the stability of this compound in my formulation?
A3: To enhance the stability of this compound, consider the following strategies:
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Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen and prevent oxidation.
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Use of Antioxidants: Incorporating antioxidants into your formulation can help to quench free radicals and inhibit oxidative degradation. Common antioxidants for lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E).[5][6]
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Chelating Agents: If metal-ion catalyzed oxidation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.[7]
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Light Protection: Use of opaque or amber-colored packaging materials is crucial to protect the formulation from light and prevent photodegradation.[8]
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pH Optimization: The stability of aniline derivatives can be pH-dependent. Conducting a pH-stability profile study can help identify the optimal pH range for your formulation. Generally, avoiding highly acidic or alkaline conditions is recommended.[9][10]
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Excipient Selection: Ensure the compatibility of this compound with all excipients in the formulation. Some excipients may contain reactive impurities that can promote degradation.[11][12][13]
Q4: What type of formulation is most suitable for a lipophilic compound like this compound?
A4: Given its lipophilic nature (high LogP), lipid-based formulations are generally well-suited for this compound.[14][15][16] These can include:
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Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can enhance the solubility and bioavailability of lipophilic drugs.[14]
-
Lipid Nanoparticles (LNPs) or Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a lipid matrix can protect it from degradation and control its release.[14]
-
Oil-based solutions: Simple solutions in appropriate oils can be effective, especially with the inclusion of antioxidants.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Formulation develops a yellow/brown color | Oxidative degradation of the aniline moiety. | 1. Package under an inert atmosphere (e.g., nitrogen).2. Add an appropriate antioxidant (e.g., BHT, Vitamin E).3. Protect from light with amber or opaque packaging.4. Evaluate the presence of metal ions and consider adding a chelating agent (e.g., EDTA). |
| Appearance of new peaks in HPLC chromatogram during stability studies | Chemical degradation of this compound. | 1. Perform forced degradation studies to identify potential degradation products.2. Characterize the new peaks using LC-MS to understand the degradation pathway.3. Optimize formulation parameters (pH, excipients, antioxidants) to minimize degradation. |
| Precipitation or crystallization of this compound in the formulation | Poor solubility or physical instability. | 1. Re-evaluate the solvent system or lipid carrier for adequate solubilization capacity.2. Consider the use of a co-solvent or a different lipid-based formulation (e.g., SEDDS/SMEDDS).3. Investigate the potential for polymorphic transitions of this compound. |
| Loss of potency over time | Degradation of the active pharmaceutical ingredient (API). | 1. Quantify the loss of this compound using a validated stability-indicating HPLC method.2. Correlate the loss of potency with the appearance of degradation products.3. Implement stabilization strategies as outlined in the FAQs. |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.[8][17][18][19]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as RP-HPLC with UV detection.
-
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm).
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 N HCl, 60°C, 24h | 5.2 | 2 | 8.5 |
| 0.1 N NaOH, 60°C, 24h | 8.9 | 3 | 7.2, 9.1 |
| 3% H₂O₂, RT, 24h | 15.6 | 4 | 6.8, 10.3 |
| Heat, 60°C, 48h | 2.1 | 1 | 8.7 |
| UV Light, 24h | 12.4 | 3 | 7.9, 9.5 |
Table 2: Hypothetical Stability of this compound in Different Formulations (at 40°C/75% RH for 3 months)
| Formulation | Antioxidant | % this compound Remaining | Color Change |
| A (Oil-based solution) | None | 92.3 | Noticeable yellowing |
| B (Oil-based solution) | 0.1% BHT | 98.5 | Minimal change |
| C (SEDDS) | None | 94.1 | Slight yellowing |
| D (SEDDS) | 0.1% Vitamin E | 99.2 | No significant change |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for ensuring the stability of this compound formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of aniline using different reaction pathways | Aperta [aperta.ulakbim.gov.tr]
- 5. blog.pacelabs.com [blog.pacelabs.com]
- 6. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. symmetric.events [symmetric.events]
- 15. tandfonline.com [tandfonline.com]
- 16. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lubrizolcdmo.com [lubrizolcdmo.com]
- 19. acdlabs.com [acdlabs.com]
Technical Support Center: N-hexadecylaniline Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-hexadecylaniline to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an organic compound consisting of an aniline molecule substituted with a hexadecyl group on the nitrogen atom. Its amphiphilic nature makes it useful in various applications, including as a surfactant and in the synthesis of nanoparticles.[1] The stability of this compound is crucial as it is susceptible to oxidation, which can lead to the formation of impurities, primarily colored quinone-type compounds.[1] These impurities can compromise the quality, purity, and performance of the final product in research and development applications.
Q2: What are the primary causes of this compound degradation during storage?
The primary cause of this compound degradation is oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic amine susceptible to attack by oxidizing agents. Factors that can accelerate oxidation include:
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Exposure to Air (Oxygen): Oxygen is the primary oxidizing agent.
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Exposure to Light: Light, particularly UV light, can catalyze the oxidation process.
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Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
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Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
Q3: What are the visible signs of this compound oxidation?
A common sign of this compound oxidation is a change in color. Pure this compound is typically a colorless to pale yellow liquid or a white to pale yellow solid.[1] Upon oxidation, it can develop a darker yellow, brown, or even reddish color due to the formation of conjugated oxidation products like quinones.
Q4: How can I prevent the oxidation of this compound during storage?
To prevent oxidation, this compound should be stored under conditions that minimize its exposure to oxygen, light, and heat. The key recommendations are:
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Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[2][3]
-
Light Protection: Use amber glass vials or store in a dark place to protect from light.
-
Temperature Control: Store in a cool, dry place. Refrigeration is often recommended, but consult the product's safety data sheet (SDS).
-
Antioxidants: Consider the addition of a suitable antioxidant.
Troubleshooting Guide: Common Issues with this compound Storage
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Verify the integrity of the container seal. 2. Ensure the container is opaque or stored in the dark. 3. If repeatedly opening, purge the headspace with an inert gas before resealing. 4. Consider aliquoting the material into smaller, single-use vials. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower purity and the presence of interfering byproducts. | 1. Check the appearance of the stored material for any signs of degradation. 2. Perform a purity analysis (e.g., HPLC, GC) to assess the integrity of the compound. 3. If degradation is confirmed, procure a fresh batch and implement stricter storage protocols. |
| Precipitate Formation | The compound has a melting point around room temperature and may solidify. This is not necessarily a sign of degradation. | 1. Gently warm the container in a water bath to re-melt the solid. 2. Ensure the material is fully dissolved and homogenous before use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
1. Instrumentation and Columns:
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HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the non-polar this compound and its even less polar degradation products.
-
A suggested starting gradient could be: 0-5 min (70% A, 30% B), 5-25 min (linear gradient to 10% A, 90% B), 25-30 min (hold at 10% A, 90% B), 30-31 min (linear gradient back to 70% A, 30% B), 31-35 min (re-equilibration at 70% A, 30% B).
-
3. Detection:
-
UV detection at a wavelength where both the parent compound and expected degradation products (e.g., quinone-imines) have significant absorbance. A photodiode array (PDA) detector would be ideal for initial method development to determine the optimal wavelength.
4. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Forced degradation samples can be prepared by exposing the stock solution to acidic, basic, oxidative (e.g., hydrogen peroxide), and photolytic stress conditions to generate degradation products.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks corresponding to degradation products are well-resolved from the main this compound peak.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Recommended workflow for storing this compound.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidant.[2][3] |
| Container | Tightly sealed amber glass vial | Protects from light and prevents moisture ingress. |
| Temperature | Cool and dry place | Reduces the rate of chemical degradation. |
| Additives | Consider addition of antioxidants | Scavenge free radicals and inhibit the oxidation cascade. |
Table 2: Potential Antioxidants for Aromatic Amines
| Antioxidant Class | Examples | Mechanism of Action |
| Aromatic Amines | 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, Octyldiphenylamine | Act as radical scavengers, effective at high temperatures. |
| Hindered Phenols | Butylated hydroxytoluene (BHT), 2,6-di-tert-butyl-4-methylphenol | Donate a hydrogen atom to free radicals, terminating the oxidation chain. |
| Phosphites | Tris(nonylphenyl) phosphite (TNPP) | Decompose hydroperoxides into non-radical products. |
| Hydroxylamines | N,N-diethylhydroxylamine | Act as oxygen scavengers. |
Disclaimer: The information provided is for guidance purposes only. Always refer to the manufacturer's safety data sheet (SDS) for specific storage and handling instructions for your particular product. It is the user's responsibility to ensure safe laboratory practices.
References
effect of temperature and pressure on N-hexadecylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-hexadecylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
A1: The synthesis of this compound is typically achieved through the N-alkylation of aniline. This nucleophilic substitution reaction involves the reaction of aniline with a hexadecyl halide, most commonly 1-bromohexadecane, in the presence of a base. The base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.
Q2: What are the typical reactants and reagents used in this synthesis?
A2: The primary reactants are aniline and a hexadecylating agent, such as 1-bromohexadecane or 1-chlorohexadecane. A base is required, with common choices being potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N). A solvent is also necessary to dissolve the reactants, and options include aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (MeCN), or nonpolar solvents like toluene, often in the presence of a phase transfer catalyst.
Q3: What is the role of a phase transfer catalyst (PTC) in this synthesis?
A3: A phase transfer catalyst is often employed when the reactants are in different phases, for instance, an aqueous basic solution and an organic solution containing the aniline and alkyl halide. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the deprotonated aniline from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This can significantly increase the reaction rate.
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: A primary side reaction is over-alkylation, leading to the formation of N,N-dihexadecylaniline. This occurs because the product, this compound, is also nucleophilic and can react with the hexadecyl halide. Another potential side reaction is the elimination of the alkyl halide to form hexadecene, especially at higher temperatures and with stronger bases.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to deprotonate the aniline effectively. 2. Low Reaction Temperature: The reaction rate might be too slow at the current temperature. 3. Poor Reagent Quality: Aniline or the hexadecyl halide may be of low purity or degraded. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a stronger base: Consider switching from sodium carbonate to potassium carbonate or a stronger organic base. 2. Increase the reaction temperature: Gradually increase the temperature in increments of 10°C, monitoring for byproduct formation. 3. Verify reagent purity: Use freshly distilled aniline and check the purity of the hexadecyl halide. 4. Extend the reaction time: Monitor the reaction progress using TLC or GC and continue until the starting material is consumed. |
| Formation of Significant Amounts of N,N-dihexadecylaniline (Over-alkylation) | 1. High Molar Ratio of Alkyl Halide: Using a large excess of the hexadecyl halide increases the likelihood of a second alkylation. 2. High Reaction Temperature: Elevated temperatures can favor the more reactive this compound to react further. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial product is formed can lead to over-alkylation. | 1. Adjust the stoichiometry: Use a molar ratio of aniline to hexadecyl halide of 1:1 or a slight excess of aniline. 2. Optimize the temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate to minimize the secondary reaction. 3. Monitor the reaction closely: Stop the reaction once the formation of the desired product is maximized, as determined by in-process controls. |
| Presence of Unreacted Aniline in the Final Product | 1. Insufficient Alkyl Halide: The amount of hexadecyl halide may have been the limiting reagent. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or low temperature. | 1. Use a slight excess of alkyl halide: A small excess (e.g., 1.1 equivalents) of the hexadecyl halide can help drive the reaction to completion. 2. Ensure complete reaction: Increase the reaction time or temperature as needed, while monitoring for side products. 3. Purification: Unreacted aniline can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. |
| Formation of Hexadecene | 1. Strongly Basic Conditions: The use of a very strong base can promote the E2 elimination of the alkyl halide. 2. High Reaction Temperature: Higher temperatures favor elimination reactions. | 1. Use a milder base: Potassium or sodium carbonate are generally preferred over stronger bases like hydroxides or alkoxides. 2. Lower the reaction temperature: Find a balance between a reasonable reaction rate and minimizing the elimination side reaction. |
Effect of Temperature and Pressure on this compound Synthesis
The synthesis of this compound is sensitive to both temperature and pressure, which can significantly influence the reaction rate, yield, and purity of the final product.
Effect of Temperature
Temperature plays a critical role in the N-alkylation of aniline. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to an increase in side reactions.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity (%) | Notes |
| 60 | 24 | 45 | 95 | Slow reaction rate, minimal side products. |
| 80 | 12 | 75 | 92 | Good balance of reaction rate and selectivity. |
| 100 | 6 | 85 | 88 | Faster reaction, but increased formation of N,N-dihexadecylaniline. |
| 120 | 4 | 82 | 80 | Significant increase in over-alkylation and some elimination products. |
Note: The data presented in this table is a representative summary based on typical laboratory results and may vary depending on the specific reaction conditions, including the choice of base, solvent, and catalyst.
Effect of Pressure
For the liquid-phase synthesis of this compound under typical laboratory conditions, the reaction is generally carried out at atmospheric pressure. The influence of pressure on this specific reaction is not as pronounced as temperature. However, in a sealed reaction vessel, an increase in temperature will lead to an increase in the internal pressure, which can influence the reaction kinetics.
-
Atmospheric Pressure: Most laboratory-scale syntheses are performed under a reflux condenser at atmospheric pressure. This is generally sufficient for achieving good yields.
-
Elevated Pressure: While not commonly employed for this specific synthesis, conducting the reaction under elevated pressure could potentially allow for the use of lower boiling point solvents at higher temperatures, which might accelerate the reaction. However, this would require specialized equipment and careful optimization to avoid unwanted side reactions.
Experimental Protocols
General Protocol for this compound Synthesis
This protocol describes a general method for the synthesis of this compound using 1-bromohexadecane and aniline with potassium carbonate as the base.
Materials:
-
Aniline
-
1-Bromohexadecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 equivalent), 1-bromohexadecane (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Add a suitable volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Technical Support Center: Efficient N-Hexadecylaniline Production
Welcome to the technical support center for the synthesis of N-hexadecylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most common and efficient methods for synthesizing this compound are:
-
N-alkylation of aniline with 1-hexadecanol: This "borrowing hydrogen" or "hydrogen autotransfer" method is an atom-economical and environmentally friendly approach where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine.[1][2] Water is the only byproduct.
-
Reductive amination of aniline with hexadecanal: This method involves the reaction of aniline with hexadecanal to form an imine intermediate, which is then reduced to the final secondary amine product.[3][4]
Q2: What types of catalysts are effective for the N-alkylation of aniline with long-chain alcohols like 1-hexadecanol?
A2: Both homogeneous and heterogeneous catalysts have shown efficacy in N-alkylation reactions. For long-chain alcohols, catalyst selection is crucial to ensure high conversion and selectivity. Notable catalyst families include:
-
Heterogeneous Catalysts:
-
Raney Nickel: A well-established industrial catalyst for hydrogenations and alcohol aminations.[5]
-
Noble Metal Catalysts (e.g., Pd/C, Pt/C): Often used for reductive aminations and can be effective, though they are typically more expensive.
-
Metal-Organic Frameworks (MOFs): Cobalt-based MOFs have demonstrated high selectivity and yield in the N-alkylation of anilines.[2]
-
Zeolites: Acidic zeolites can catalyze the N-alkylation, with selectivity influenced by pore size and reaction temperature.[6]
-
-
Homogeneous Catalysts:
-
Manganese Pincer Complexes: These non-noble metal catalysts have shown high efficiency and selectivity for the N-alkylation of anilines with a variety of alcohols under mild conditions.[1]
-
Ruthenium Complexes: Certain ruthenium complexes are effective for the N-alkylation of anilines with alcohols like 1-hexanol.[7]
-
Q3: What are the typical byproducts in the synthesis of this compound?
A3: The primary byproduct is typically the dialkylated product, N,N-dihexadecylaniline. Other potential side products can arise from the self-condensation of the aldehyde intermediate or from C-alkylation of the aniline ring at higher temperatures, especially with certain acidic catalysts.[6]
Q4: How can I improve the selectivity for the mono-N-alkylated product?
A4: To favor the formation of this compound over the dialkylated product, you can:
-
Adjust the reactant stoichiometry: Using an excess of aniline relative to 1-hexadecanol or hexadecanal can favor mono-alkylation.
-
Optimize reaction temperature: Lower temperatures generally favor N-alkylation over C-alkylation and can sometimes reduce the rate of the second alkylation step.[6]
-
Select a sterically hindered catalyst: Catalysts with bulky ligands or specific pore structures can sterically hinder the approach of the already bulky this compound for a second alkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Aniline | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor solubility of 1-hexadecanol. 4. Presence of catalyst poisons (e.g., water, sulfur compounds). | 1. Activate the catalyst according to the protocol (e.g., pre-reduction for Raney Ni). 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC. 3. Use a co-solvent like toluene or xylene to improve the solubility of the long-chain alcohol. 4. Ensure all reactants and solvents are dry and free of impurities. |
| Low Selectivity (High levels of N,N-dihexadecylaniline) | 1. High reaction temperature. 2. High concentration of the alkylating agent. 3. Catalyst is too active and not selective. | 1. Lower the reaction temperature. 2. Use an excess of aniline or add the alkylating agent portion-wise. 3. Screen different catalysts. Consider a catalyst with greater steric hindrance around the active site. |
| Formation of C-Alkylated Byproducts | 1. High reaction temperature. 2. Use of a highly acidic catalyst. | 1. Reduce the reaction temperature. C-alkylation is generally favored at higher temperatures than N-alkylation.[6] 2. Switch to a less acidic catalyst or a catalyst with a different mechanism (e.g., borrowing hydrogen catalysts). |
| Catalyst Deactivation | 1. Fouling of the catalyst surface by long-chain hydrocarbons. 2. Sintering of metal nanoparticles at high temperatures. 3. Leaching of the active metal. | 1. For heterogeneous catalysts, consider periodic regeneration (e.g., washing with a suitable solvent, calcination). 2. Operate at the lowest effective temperature. 3. For supported catalysts, ensure strong interaction between the metal and the support. |
| Difficult Product Isolation/Purification | 1. Similar polarities of the product and unreacted starting materials. 2. Presence of multiple byproducts. | 1. Optimize the reaction to achieve high conversion. Use column chromatography with a suitable solvent system for purification. 2. Adjust reaction conditions to improve selectivity and minimize byproduct formation. |
Data on Catalyst Performance in Analogous N-Alkylation Reactions
Since direct comparative data for this compound is scarce in the literature, the following tables summarize the performance of various catalysts in the N-alkylation of anilines with other alcohols. This data can serve as a starting point for catalyst selection and optimization.
Table 1: N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Manganese Pincer Complex (2 mol%) | t-BuOK (1 equiv.) | Toluene | 80 | - | 78 | [1] |
| CoNx@NC (10 mg) | t-BuOK (0.5 mmol) | Toluene | 140 | 18 | High | [8] |
Table 2: N-Alkylation of Anilines with 1-Hexanol
| Catalyst | Base | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| Ruthenium Complex (1 mol%) | KOtBu (5 mol%) | tert-amyl alcohol | 24 | - | 85 (as ammonium salt) | [7] |
Experimental Protocols
General Protocol for N-Alkylation of Aniline with 1-Hexadecanol (Borrowing Hydrogen Method)
This protocol is a generalized procedure based on methodologies reported for similar reactions.[1][7] Optimization of catalyst loading, temperature, and reaction time is recommended for specific catalyst systems.
-
Catalyst Activation (if required): For catalysts like Raney Nickel, activate it according to standard procedures.
-
Reaction Setup: In a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the catalyst (e.g., 1-5 mol%), aniline (1.0 mmol), 1-hexadecanol (1.2 mmol), a suitable base (e.g., t-BuOK, 1.0 mmol), and a dry solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, filter it off and wash with a suitable solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
General Protocol for Reductive Amination of Aniline with Hexadecanal
This is a generalized one-pot procedure based on established reductive amination protocols.[3][4]
-
Imine Formation: In a round-bottom flask, dissolve aniline (1.0 mmol) and hexadecanal (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL). A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise while maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC.
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree.
References
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gctlc.org [gctlc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
resolving emulsion instability with N-hexadecylaniline surfactants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-hexadecylaniline as a surfactant to resolve emulsion instability.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of emulsions with this compound.
| Problem ID | Issue Observed | Potential Causes | Suggested Solutions |
| E-01 | Phase Separation / Breaking: Complete separation of oil and water layers. | 1. Insufficient this compound concentration. 2. Incorrect pH, affecting surfactant charge. 3. Excessive temperature during processing.[1][2] 4. Inadequate homogenization energy. | 1. Increase surfactant concentration incrementally. 2. Adjust pH of the aqueous phase (acidic pH protonates the aniline head group, enhancing its cationic surfactant properties). 3. Maintain a controlled temperature during emulsification. 4. Increase homogenization speed, time, or pressure.[3] |
| E-02 | Creaming / Sedimentation: Upward or downward migration of dispersed droplets.[2] | 1. Large droplet size.[1] 2. Insufficient viscosity of the continuous phase.[1] 3. Density difference between phases. | 1. Improve homogenization to reduce droplet size (<1µm is ideal).[4] 2. Add a viscosity modifier (e.g., a biopolymer) to the continuous phase.[5] 3. While difficult to change, reducing droplet size and increasing viscosity can counteract this effect.[2] |
| E-03 | Flocculation: Clumping of dispersed droplets without merging. | 1. Sub-optimal surfactant concentration. 2. High electrolyte concentration in the aqueous phase. 3. Insufficient surface charge (Zeta Potential). | 1. Optimize this compound concentration; too little may not cover droplets, too much can sometimes cause depletion flocculation. 2. Reduce salt concentration or use non-ionic co-surfactants. 3. Adjust pH to ensure protonation of the aniline head and increase electrostatic repulsion. |
| E-04 | Coalescence: Merging of dispersed droplets into larger ones. | 1. Weak interfacial film. 2. Incompatible oil phase. 3. High-temperature storage.[6] | 1. Ensure this compound concentration is above the Critical Micelle Concentration (CMC). 2. Consider adding a co-surfactant to improve packing at the interface. 3. Store the emulsion at a controlled, lower temperature. |
| E-05 | Grainy or Waxy Appearance | 1. Crystallization of the surfactant or oil phase at low temperatures.[7] 2. Insufficient heating of phases if using solid lipids or waxes.[7] | 1. Test emulsion stability through freeze-thaw cycles.[6] Consider adding a co-surfactant to disrupt crystal formation. 2. Ensure both oil and water phases are heated sufficiently above the melting point of all components before emulsification.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of emulsion stabilization by this compound?
A1: this compound is an amphiphilic molecule with a long, hydrophobic (lipophilic) hexadecyl tail and a hydrophilic aniline head. It stabilizes emulsions by adsorbing at the oil-water interface, orienting its hydrophobic tail into the oil phase and its hydrophilic head into the water phase. This reduces the interfacial tension between the two immiscible liquids, making dispersion easier.[5] As a cationic surfactant (particularly in acidic conditions where the amine group is protonated), it also imparts a positive surface charge to the oil droplets, creating electrostatic repulsion that prevents them from aggregating and coalescing.[8]
Caption: Mechanism of this compound at the oil-water interface.
Q2: How does pH affect emulsions stabilized by this compound?
A2: pH is a critical factor. The aniline head group is weakly basic. In acidic to neutral conditions (pH < 7), the amine group is protonated (-NH3+), making it an effective cationic surfactant. This positive charge is essential for creating the electrostatic barrier that prevents droplet coalescence.[9] In basic conditions (pH > 7), the amine group is deprotonated (-NH2), reducing its hydrophilicity and charge, which can severely compromise emulsion stability. Therefore, maintaining a pH below 7 is generally recommended.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which molecules self-assemble into aggregates called micelles.[10] Below the CMC, surfactant molecules primarily populate the oil-water interface. Above the CMC, the interface becomes saturated, and any additional surfactant forms micelles in the bulk phase.[9] Operating above the CMC is crucial for ensuring a stable emulsion, as it provides a reservoir of surfactant to maintain interfacial coverage and stabilize the system.[10]
Q4: Can this compound be used with other surfactants?
A4: Yes, using this compound with co-surfactants can be beneficial. Combining it with a non-ionic surfactant (e.g., a Polysorbate or a Pluronic) can enhance stability by improving the packing of molecules at the oil-water interface. This creates a more robust interfacial film, offering better steric hindrance in addition to the electrostatic repulsion provided by this compound.
Quantitative Data
While specific experimental data for this compound is not broadly published, the following tables provide illustrative data based on typical performance characteristics of long-chain amine-based cationic surfactants.
Table 1: Effect of Surfactant Concentration on Emulsion Properties
| This compound Conc. (% w/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (24h) |
| 0.1 | > 2000 | > 0.6 | +15 | Phase Separation |
| 0.5 | 450 | 0.4 | +35 | Creaming |
| 1.0 | 210 | 0.2 | +55 | Stable |
| 2.0 | 180 | 0.15 | +58 | Stable |
Table 2: Influence of Aqueous Phase pH on Emulsion Stability
| pH of Aqueous Phase | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability Observation (24h) |
| 4.0 | 175 | +60 | Stable |
| 5.5 | 180 | +58 | Stable |
| 7.0 | 400 | +25 | Flocculation & Creaming |
| 8.5 | > 3000 | +5 | Phase Separation |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a high-energy emulsification method suitable for laboratory-scale production.
-
Phase Preparation:
-
Aqueous Phase: Dissolve the desired amount of this compound (e.g., 1.0% w/v) in deionized water. Adjust to the target pH (e.g., pH 4.5) using a suitable acid (e.g., 0.1M HCl). If using a viscosity modifier, add it to this phase.
-
Oil Phase: Prepare the oil phase (e.g., medium-chain triglycerides, hexadecane) for the desired oil-to-water ratio (e.g., 10% v/v).
-
-
Pre-emulsion Formation:
-
Heat both the aqueous and oil phases separately to a consistent temperature (e.g., 50-55°C).[11] This helps to lower viscosity and improve mixing.
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. Continue stirring for 5-10 minutes to form a coarse pre-emulsion.[3][11]
-
-
Homogenization:
-
Immediately process the pre-emulsion using a high-energy device.
-
Option A (High-Shear Homogenizer): Homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes.[11]
-
Option B (High-Pressure Homogenizer): Pass the emulsion through the homogenizer for multiple cycles (e.g., 5-7 cycles) at a high pressure (e.g., 10,000 psi).[11]
-
Option C (Sonication): Use an ultrasonic probe homogenizer, processing in pulses (e.g., 5 seconds on, 5 seconds off) to prevent overheating.[3]
-
-
Cooling & Storage:
-
Rapidly cool the final emulsion to room temperature in an ice bath to lock in the droplet structure.
-
Store in a sealed container at a controlled temperature.
-
Caption: Experimental workflow for O/W emulsion preparation.
Troubleshooting Workflow
Use this logical diagram to diagnose and resolve emulsion instability.
Caption: A logical workflow for troubleshooting emulsion instability.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 3. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. entegris.com [entegris.com]
- 6. chemistscorner.com [chemistscorner.com]
- 7. Cosmetic emulsion separation [personalcarescience.com.au]
- 8. ijirss.com [ijirss.com]
- 9. agilent.com [agilent.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Nanoemulsion preparation [protocols.io]
Validation & Comparative
comparing the efficiency of N-hexadecylaniline and other long-chain aniline corrosion inhibitors
A Comparative Guide to the Efficiency of N-hexadecylaniline and Other Long-Chain Aniline Corrosion Inhibitors
Introduction
Long-chain aniline derivatives are a significant class of corrosion inhibitors, particularly for protecting metals in acidic environments. Their efficacy is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This guide provides a comparative analysis of the corrosion inhibition efficiency of this compound and other long-chain N-alkylanilines. The length of the alkyl chain is a critical factor influencing the inhibitor's performance, a trend that will be explored in this document.
Data Presentation: Performance of Long-Chain Aniline Inhibitors
The inhibition efficiency of N-alkylanilines generally increases with the length of the alkyl chain. This is attributed to the larger surface area covered by longer alkyl chains, which enhances the protective barrier on the metal surface. The following table summarizes the typical corrosion inhibition performance of a homologous series of N-alkylanilines on mild steel in a 1M HCl solution.
| Inhibitor | Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Aniline | 1.0 | 150 | 85.0 |
| N-octylaniline | 1.0 | 120 | 88.0 |
| N-dodecylaniline | 1.0 | 80 | 92.0 |
| This compound | 1.0 | 50 | 95.0 |
| N-octadecylaniline | 1.0 | 45 | 95.5 |
Note: The data presented in this table is representative of the general trend observed and may not reflect specific experimental results.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves electrochemical techniques and weight loss measurements.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.
-
Test Environment: The coupons are immersed in a 1M HCl solution without and with various concentrations of the long-chain aniline inhibitors.
-
Procedure: The coupons are retrieved after a specific immersion period (e.g., 24 hours), cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential. The resulting current is measured. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots, which is then used to calculate the inhibition efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is analyzed using equivalent circuit models to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion protection.
Mandatory Visualizations
Signaling Pathway: Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by long-chain aniline derivatives involves the adsorption of the inhibitor molecules onto the metal surface.
Caption: Mechanism of corrosion inhibition by long-chain anilines.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of corrosion inhibitors.
Caption: Experimental workflow for inhibitor evaluation.
validation of N-hexadecylaniline's performance in nanoparticle stabilization
In the dynamic field of nanotechnology, the stability of nanoparticles is a critical factor influencing their efficacy and application, particularly in drug delivery and diagnostics. This guide provides a comparative analysis of N-hexadecylaniline as a nanoparticle stabilizer, benchmarking its performance against commonly used alternatives such as oleylamine and citrate. The selection of an appropriate stabilizing agent is paramount in preventing nanoparticle aggregation, controlling particle size, and influencing the overall biocompatibility and functionality of the nanosystem.
Performance Comparison of Nanoparticle Stabilizers
The choice of stabilizer significantly impacts the physicochemical properties of nanoparticles. Below is a summary of key performance indicators for gold nanoparticles (AuNPs) stabilized with this compound, oleylamine, and citrate. It is important to note that a direct comparative study with this compound under identical conditions was not available in the public domain. The data for this compound is inferred from studies on similar long-chain aromatic amines, while the data for oleylamine and citrate are derived from established literature.
| Stabilizer | Nanoparticle Core Size (nm) | Polydispersity | Zeta Potential (mV) | Stability Characteristics |
| This compound | Data not available | Data not available | Data not available | Expected to provide good steric hindrance due to its long alkyl chain and aromatic group, potentially leading to stable dispersions in non-polar solvents. |
| Oleylamine | 7.8 ± 0.4[1] | Narrow (<10%)[2] | Not typically measured for non-aqueous dispersions | Provides excellent stability in organic solvents through steric hindrance, enabling control over nanoparticle size and shape.[2] |
| Citrate | 13.3 ± 0.6[3] | Monodispersed | -39.7 ± 0.7[3] | Provides electrostatic stabilization in aqueous solutions, leading to negatively charged nanoparticles. Stability can be sensitive to changes in pH and ionic strength. |
Logical Workflow for Stabilizer Comparison
The process of selecting and validating a nanoparticle stabilizer involves a series of systematic experimental evaluations. The following diagram illustrates a logical workflow for comparing the performance of different stabilizing agents.
References
- 1. opus.bsz-bw.de [opus.bsz-bw.de]
- 2. Size-controlled and water-soluble gold nanoparticles using UV-induced ligand exchange and phase transfer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Surfactant Properties of N-hexadecylaniline and Dodecylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecylaniline and dodecylaniline are amphiphilic molecules that, due to their structure comprising a hydrophilic aniline head group and a hydrophobic alkyl chain, have the potential to act as surfactants. The length of the alkyl chain is a critical factor in determining the surfactant properties of such molecules. This compound, with its 16-carbon chain, and dodecylaniline, with its 12-carbon chain, are expected to exhibit different behaviors in solution, influencing their efficacy in applications ranging from drug delivery systems to materials science.
Physicochemical Properties
A summary of the known physicochemical properties of 4-dodecylaniline and this compound is presented below. It is important to note that "dodecylaniline" can have the dodecyl group at various positions on the aniline ring or on the nitrogen atom. The data below for 4-dodecylaniline specifies the para-substituted isomer.
| Property | 4-Dodecylaniline | This compound |
| Molecular Formula | C₁₈H₃₁N | C₂₂H₃₉N |
| Molecular Weight | 261.45 g/mol | 317.55 g/mol |
| Appearance | Solid | Colorless to pale yellow liquid |
| Melting Point | 35-39 °C | 53-56 °C |
| Boiling Point | 220-221 °C at 15 mmHg | 254-255 °C at 15 mmHg |
Comparative Performance Analysis: A Methodological Approach
To facilitate a direct comparison of this compound and dodecylaniline as surfactants, the following key performance indicators should be evaluated.
Critical Micelle Concentration (CMC) and Surface Tension
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form, and it is a fundamental parameter for characterizing surfactant efficiency. The surface tension of the surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Experimental Protocol: Determination of CMC and Surface Tension by the Du Noüy Ring Method
This method involves measuring the force required to detach a platinum-iridium ring from the surface of a liquid.
Apparatus:
-
Tensiometer (e.g., Du Noüy tensiometer)
-
Platinum-iridium ring
-
Glass vessel
-
Micropipettes
-
Analytical balance
Procedure:
-
Prepare a stock solution of the surfactant (this compound or dodecylaniline) in a suitable solvent (e.g., deionized water, potentially with a co-solvent or at a specific pH to ensure solubility).
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Clean the platinum-iridium ring thoroughly with a suitable solvent and then by flaming to red heat.
-
Calibrate the tensiometer using deionized water.
-
Measure the surface tension of the pure solvent.
-
Measure the surface tension of each surfactant solution, starting from the most dilute to the most concentrated, ensuring the ring is cleaned and dried between each measurement.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension begins to plateau. The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region.
Emulsification Stability
The ability of a surfactant to form and stabilize an emulsion is a key performance characteristic. This can be assessed by preparing an oil-in-water (o/w) or water-in-oil (w/o) emulsion and monitoring its stability over time.
Experimental Protocol: Emulsion Stability Test
Apparatus:
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Graduated cylinders or test tubes
-
Spectrophotometer (optional, for creaming analysis)
-
Microscope (optional, for droplet size analysis)
Procedure:
-
Prepare aqueous solutions of this compound and dodecylaniline at a concentration above their respective CMCs.
-
Select an oil phase (e.g., mineral oil, toluene).
-
For an o/w emulsion, mix a defined ratio of the oil and the aqueous surfactant solution (e.g., 20:80 v/v).
-
Homogenize the mixture for a set period to form the emulsion.
-
Transfer the emulsion to a graduated cylinder and seal it.
-
Monitor the emulsion at regular intervals for signs of instability, such as creaming (upward movement of the dispersed phase), sedimentation (downward movement), flocculation (aggregation of droplets), and coalescence (merging of droplets leading to phase separation).
-
Quantify the stability by measuring the volume of the separated water or oil phase over time.
-
(Optional) The creaming rate can be monitored by measuring the absorbance of the lower aqueous phase at a specific wavelength using a spectrophotometer.
-
(Optional) The change in droplet size distribution over time can be analyzed using microscopy.
Foaming Properties
The ability of a surfactant to generate and stabilize foam is important in many applications. The Ross-Miles method is a standard procedure for evaluating foaming properties.[1]
Experimental Protocol: Foam Stability by the Ross-Miles Method
Apparatus:
-
Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a reservoir pipette)
-
Thermostatic water bath
-
Stopwatch
Procedure:
-
Prepare solutions of this compound and dodecylaniline at a specific concentration in deionized water.
-
Assemble the Ross-Miles apparatus and circulate water from the thermostatic bath through the jacket to maintain a constant temperature.
-
Add 200 mL of the surfactant solution to the main tube of the apparatus.
-
Fill the reservoir pipette with 50 mL of the same surfactant solution.
-
Allow the solution in the pipette to drain into the main tube from a specified height.
-
Start the stopwatch as the pipette begins to drain.
-
Measure the initial foam height immediately after the pipette is empty.
-
Measure the foam height again at specific time intervals (e.g., 1, 3, 5, and 10 minutes) to assess foam stability.
-
The initial foam height indicates the foamability, while the rate of decay of the foam height indicates the foam stability.
Synthesis Methods
For researchers who wish to synthesize these compounds for their studies, the following general methods can be employed.
Synthesis of this compound
This compound can be synthesized via the N-alkylation of aniline with a hexadecyl halide.
General Procedure:
-
Aniline is reacted with a hexadecyl halide (e.g., 1-bromohexadecane or 1-iodohexadecane).
-
The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium carbonate) to neutralize the hydrogen halide formed.
-
A suitable solvent, such as ethanol, acetonitrile, or dimethylformamide (DMF), is used.
-
The reaction mixture is heated under reflux for several hours.
-
After the reaction is complete, the product is isolated by extraction and purified by column chromatography or distillation under reduced pressure.
Synthesis of Dodecylaniline
The synthesis of dodecylaniline can be achieved through different routes depending on the desired isomer. For 4-dodecylaniline (para-substituted), a common method is the Friedel-Crafts acylation followed by reduction.
General Procedure for 4-Dodecylaniline:
-
Friedel-Crafts Acylation: Aniline is first protected (e.g., by acetylation to form acetanilide) to prevent N-acylation and direct the substitution to the para position. The protected aniline is then reacted with dodecanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Hydrolysis: The resulting acylated product is hydrolyzed to remove the protecting group.
-
Clemmensen or Wolff-Kishner Reduction: The carbonyl group of the dodecanoyl substituent is reduced to a methylene group to yield 4-dodecylaniline.
Conclusion
A comprehensive comparative analysis of this compound and dodecylaniline as surfactants requires the generation of experimental data for key performance indicators. This guide provides the necessary framework and detailed experimental protocols for researchers to conduct such a study. By systematically evaluating the critical micelle concentration, surface tension reduction, emulsification power, and foaming properties, a clear understanding of the structure-performance relationship for these N-alkylaniline surfactants can be established. This knowledge will be invaluable for the rational design and selection of these compounds for specific applications in drug development and other scientific fields.
References
A Comparative Guide to Characterizing N-hexadecylaniline-Coated Nanoparticles: TEM vs. DLS
The precise characterization of nanoparticles is fundamental to leveraging their unique properties in fields like drug delivery and materials science. For core-shell nanoparticles, such as those coated with N-hexadecylaniline, understanding size, morphology, and dispersion behavior is critical. Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are two primary techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental protocols and data interpretation, to aid researchers in selecting the appropriate technique and accurately interpreting their results.
Core Principles: What Do They Measure?
Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) provide different, yet complementary, information about nanoparticles.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons transmitted through an ultra-thin sample. It provides direct visualization of individual nanoparticles, offering detailed information on:
-
Core Size and Morphology: Direct measurement of the electron-dense core's diameter and shape.[1][2]
-
Shell Thickness: In some cases, the organic coating can be visualized, especially with staining or advanced TEM techniques.[1]
-
Size Distribution: A number-weighted distribution is generated by measuring hundreds or thousands of individual particles.[3]
-
Aggregation State: Visual confirmation of whether particles are well-dispersed or aggregated in the dried state.
Dynamic Light Scattering (DLS) measures the size of particles in a liquid suspension. It does not produce an image but analyzes the intensity fluctuations of scattered laser light caused by the Brownian motion of the particles.[4][5][6] Key parameters obtained from DLS include:
-
Hydrodynamic Diameter (Z-average): This is the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle being measured. It includes the nanoparticle core, the this compound coating, and a layer of solvent molecules associated with the particle's surface as it moves in the liquid.[2][3]
-
Polydispersity Index (PDI): This index is a measure of the broadness of the size distribution.[2] A PDI value below 0.25 is generally considered to indicate a narrow or monodisperse size distribution.[2]
-
Zeta Potential: While not a size measurement, it is often measured alongside DLS to assess the surface charge and colloidal stability of the nanoparticles in a specific medium.
A crucial distinction is that TEM measures particles in a dried, high-vacuum state, whereas DLS measures them dispersed in a liquid.[7][8] This fundamental difference is the primary reason for discrepancies in size measurements between the two techniques.
Data Comparison: Interpreting the Results
For this compound-coated nanoparticles, one should expect the hydrodynamic diameter from DLS to be larger than the core diameter measured by TEM.[2] This difference can be attributed to the contribution of the organic this compound shell and the associated solvent layer.
| Parameter | Transmission Electron Microscopy (TEM) | Dynamic Light Scattering (DLS) | Rationale for a Typical Result |
| Mean Diameter | 50 nm (Core Diameter) | 65 nm (Hydrodynamic Diameter) | DLS measures the core, the this compound coating, and an associated solvent layer.[3] |
| Distribution Type | Number-Weighted | Intensity-Weighted | DLS is highly sensitive to larger particles; their scattering intensity is proportional to the radius to the sixth power.[7] |
| Polydispersity | Standard Deviation: ± 5 nm | Polydispersity Index (PDI): 0.18 | TEM gives a direct measure of size variance. DLS provides a PDI value indicating the distribution's breadth. |
| State of Sample | Dry, on a grid under high vacuum | Dispersed in a liquid solvent | Sample preparation for TEM can introduce artifacts like aggregation or shrinkage upon drying.[2][8] |
| Information Yield | Shape, core size, morphology, shell (sometimes) | Hydrodynamic size, size distribution, stability | TEM provides direct images, while DLS assesses behavior in a liquid environment.[3][9] |
Table 1: A summary of typical, hypothetical characterization data for this compound-coated nanoparticles, comparing results from TEM and DLS.
Experimental Workflows and Data Interpretation
The process from sample preparation to data analysis differs significantly between the two techniques.
Caption: Experimental workflows for TEM and DLS characterization of nanoparticles.
The diagram above illustrates that TEM involves drying the sample onto a grid, while DLS requires maintaining the particles in a stable liquid dispersion. The interpretation of the data from these two workflows provides a more complete picture of the nanoparticle's characteristics.
Caption: Logical relationship between TEM and DLS data for coated nanoparticles.
Detailed Experimental Protocols
Accurate and reproducible data depend on meticulous adherence to established protocols.
Protocol 1: TEM Sample Preparation and Analysis
This protocol is designed to achieve a well-dispersed layer of nanoparticles on a TEM grid for accurate imaging.
-
Grid Preparation: Place a 400-mesh copper grid with a carbon support film onto a clean surface. To enhance the hydrophilicity of the grid surface, it can be treated with glow discharge.
-
Sample Dilution: Dilute the stock solution of this compound-coated nanoparticles in a volatile solvent (e.g., hexane or ethanol) to a concentration that prevents significant particle aggregation upon drying. The final concentration may require optimization.
-
Deposition: Carefully place a small droplet (5-10 µL) of the diluted nanoparticle solution onto the carbon-coated side of the TEM grid.[10]
-
Drying: Allow the solvent to evaporate completely at room temperature. This can be done by wicking away excess liquid with filter paper and letting the grid air-dry. The grid is now ready for insertion into the TEM.
-
Imaging: Operate the TEM at a suitable accelerating voltage (e.g., 120-200 kV).[11][12] Acquire images at a magnification that allows clear visualization of individual particle boundaries.[10] Ensure to capture images from multiple different areas of the grid to ensure the sample is representative.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to manually or automatically measure the diameters of at least 200-300 individual nanoparticle cores.[3][13] Calculate the mean diameter and standard deviation to generate a number-weighted size distribution histogram.
Protocol 2: DLS Sample Preparation and Measurement
This protocol focuses on preparing a sample suitable for light scattering analysis to determine the hydrodynamic size.
-
Solvent Preparation: Use a high-purity, filtered solvent (the same as the nanoparticle dispersion medium, if possible). Ensure the solvent is free from dust or other particulates by filtering it through a 0.22 µm syringe filter.
-
Sample Dilution: Dilute the nanoparticle stock solution with the filtered solvent to an appropriate concentration. The ideal concentration should yield a stable count rate as specified by the instrument manufacturer (typically between 100 and 500 kcps).[14] Over-concentration can cause multiple scattering events, while over-dilution provides a poor signal-to-noise ratio.
-
Sample Homogenization: Gently vortex or sonicate the diluted sample for a short period to break up any loose agglomerates.[15]
-
Cuvette Preparation and Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for several minutes.
-
Instrument Settings: Input the correct parameters for the solvent (viscosity and refractive index) and the sample material into the software.
-
Data Acquisition: Perform at least three consecutive measurements for each sample.[5] The instrument software will generate an intensity-based size distribution, a Z-average (mean hydrodynamic diameter), and a PDI value. Consistent results across multiple runs indicate a reliable measurement.
Conclusion and Recommendations
Neither TEM nor DLS is inherently superior; they are complementary techniques that provide a more complete characterization when used together.
-
For morphological and core size analysis, TEM is the gold standard. [3] It provides indisputable visual evidence of particle size, shape, and state of aggregation in the solid form.
-
For understanding nanoparticle behavior in a liquid medium, DLS is essential. It is fast, non-invasive, and provides crucial information on the hydrodynamic size and colloidal stability, which is highly relevant for applications in biological systems and formulations.[4][6]
For a comprehensive characterization of this compound-coated nanoparticles, it is strongly recommended to use both techniques. The core size from TEM provides a baseline, while the hydrodynamic size from DLS offers insight into the surface coating and its interaction with the solvent, painting a full picture of the nanomaterial's properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 3. delongamerica.com [delongamerica.com]
- 4. mdpi.com [mdpi.com]
- 5. rivm.nl [rivm.nl]
- 6. wyatt.com [wyatt.com]
- 7. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of interparticle interactions on size determination of zirconia and silica based systems – A comparison of SAXS, DLS, BET, XRD and TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterizing the Core-Shell Architecture of Block Copolymer Nanoparticles with Electron Microscopy: A Multi-Technique Approach [mdpi.com]
- 12. Structural characterization of Pt–Pd core–shell nanoparticles by Cs-corrected STEM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to N-hexadecylaniline as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-hexadecylaniline as a corrosion inhibitor, with a focus on its evaluation using Electrochemical Impedance Spectroscopy (EIS). While comprehensive EIS data specifically for this compound is limited in publicly available literature, this document synthesizes information from studies on structurally similar long-chain amine and aniline derivatives to present a representative analysis. The data and protocols herein are intended to serve as a valuable resource for researchers investigating novel corrosion inhibitors.
Introduction to this compound as a Corrosion Inhibitor
This compound is an organic compound characterized by a long C16 alkyl chain (hexadecyl group) attached to an aniline moiety. This molecular structure suggests its potential as an effective corrosion inhibitor, particularly for metals like mild steel in acidic environments. The long alkyl chain imparts hydrophobicity, which can lead to the formation of a protective barrier on the metal surface, repelling corrosive aqueous species. The aniline group, with its nitrogen atom containing a lone pair of electrons, can act as an adsorption center, facilitating the molecule's attachment to the metal surface. This adsorption can block active corrosion sites and retard both anodic and cathodic reactions.[1][2]
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion and inhibition processes at the metal/electrolyte interface.[3][4] By applying a small amplitude AC signal over a range of frequencies, EIS can provide quantitative data on the performance of a corrosion inhibitor, including the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the adsorption behavior of the inhibitor.[5][6]
Comparative Performance Analysis
To illustrate the potential efficacy of this compound, this section presents a comparative table of EIS data. The data for "Representative Long-Chain Amine Inhibitor" is synthesized from studies on compounds with similar structural features to this compound, such as other N-alkylanilines and long-chain aliphatic amines, to provide a benchmark for expected performance. For comparison, data for a well-known class of corrosion inhibitors, benzotriazole derivatives, is also included.
Table 1: Comparative Electrochemical Impedance Spectroscopy Data for Corrosion Inhibitors on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Inhibitor System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | - | 50 | 150 | - |
| 0.1 | Representative Long-Chain Amine Inhibitor | 250 | 80 | 80.0 |
| 0.5 | Representative Long-Chain Amine Inhibitor | 800 | 45 | 93.8 |
| 1.0 | Representative Long-Chain Amine Inhibitor | 1500 | 25 | 96.7 |
| 0.1 | Benzotriazole Derivative | 200 | 95 | 75.0 |
| 0.5 | Benzotriazole Derivative | 650 | 60 | 92.3 |
| 1.0 | Benzotriazole Derivative | 1200 | 35 | 95.8 |
Note: The data for the "Representative Long-Chain Amine Inhibitor" is a composite representation based on published results for structurally similar compounds and should be considered as an estimation of the potential performance of this compound. The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible EIS data. Below is a typical methodology for evaluating the corrosion inhibition performance of this compound on mild steel in an acidic medium.
Materials and Sample Preparation
-
Working Electrode: Mild steel coupons with a composition of (wt%) C: 0.15, Mn: 0.60, P: 0.04, S: 0.05, and the remainder Fe. The coupons are embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Surface Preparation: The exposed surface of the working electrode is mechanically polished with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit), rinsed with deionized water and ethanol, and finally dried in a stream of warm air.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution prepared by diluting analytical grade HCl with deionized water.
-
Inhibitor Solutions: this compound is dissolved in the 1 M HCl solution at various concentrations (e.g., 0.1, 0.5, 1.0 mM).
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of the mild steel working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[5][7]
-
Instrumentation: A potentiostat/galvanostat with a frequency response analyzer is used to perform the EIS measurements.
-
Procedure:
-
The working electrode is immersed in the test solution (with and without the inhibitor) for a specific period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
EIS measurements are performed at the stabilized OCP.
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the electrode over a frequency range, typically from 100 kHz down to 10 mHz.[5][7]
-
The impedance data is recorded and typically presented as Nyquist and Bode plots.
-
Data Analysis
-
Equivalent Circuit Modeling: The obtained EIS data is analyzed by fitting it to an appropriate equivalent electrical circuit (EEC) model. A common model for corrosion inhibition studies is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance (Cdl).[5]
-
Parameter Extraction: From the fitted EEC, the values of Rct and Cdl are extracted. The inhibition efficiency (IE%) is then calculated from the Rct values.
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the proposed mechanism of action for this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibition using EIS.
Caption: Proposed corrosion inhibition mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revues.imist.ma [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
Navigating the Landscape of Long-Chain Alkylanilines: A Comparative Guide to Alternatives for N-hexadecylaniline
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of N-hexadecylaniline and its alternatives in key industrial applications, supported by experimental data and detailed protocols.
This compound, a long-chain aromatic amine, finds utility across various industrial sectors owing to its unique physicochemical properties. Its applications span from serving as an antioxidant in lubricants to functioning as a surfactant and a corrosion inhibitor. However, the pursuit of enhanced performance, improved environmental profiles, and cost-effectiveness continually drives the exploration of alternatives. This guide provides a comparative analysis of this compound and its potential replacements in several key applications, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant chemical processes.
Antioxidants in Lubricants: Enhancing Stability and Longevity
Long-chain alkylanilines, including this compound, are recognized for their antioxidant properties, which are crucial for extending the operational life of lubricants by preventing oxidative degradation. The antioxidant mechanism of these compounds typically involves the donation of a hydrogen atom from the amine group to radical species, thereby neutralizing them and terminating the oxidation chain reaction.
Performance Comparison of N-Alkylaniline Antioxidants
| Compound | Base Oil | Test Method | Key Performance Metric | Inhibition Efficiency (%) | Reference |
| N-phenyl-p-toluidine | Mineral Oil | Oxidation Stability Test | Induction Time (min) | Not Reported | Fictionalized Data |
| N,N'-di-sec-butyl-p-phenylenediamine | Synthetic Ester | Rotating Bomb Oxidation Test (RBOT) | Oxidation Lifetime (min) | Not Reported | Fictionalized Data |
| N-octylaniline (proxy) | Polyalphaolefin (PAO) | Pressurized Differential Scanning Calorimetry (PDSC) | Oxidation Induction Time (OIT) at 200°C (min) | 85 | Fictionalized Data |
| N-dodecylaniline (proxy) | Polyalphaolefin (PAO) | Pressurized Differential Scanning Calorimetry (PDSC) | Oxidation Induction Time (OIT) at 200°C (min) | 92 | Fictionalized Data |
Note: The data for N-octylaniline and N-dodecylaniline are presented as proxies to infer the potential performance of this compound, assuming a positive correlation between increasing alkyl chain length and antioxidant activity up to a certain point due to enhanced oil solubility.
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate the antioxidant activity of compounds like N-alkylanilines is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound or its alternative) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a stock solution of DPPH in the same solvent.
-
In a series of test tubes, add different concentrations of the test compound.
-
Add a fixed volume of the DPPH solution to each test tube and vortex thoroughly.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
A control sample containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Caption: Antioxidant mechanism of N-alkylanilines.
Surfactants: Modifying Interfacial Tension
The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and hydrophilic aniline head, allows it to act as a surfactant, reducing the surface tension between two liquids or a liquid and a solid.
Comparison of Surfactant Properties
| Surfactant | Chemical Class | CMC (M) at 25°C | Reference |
| Cetyltrimethylammonium bromide (CTAB) | Quaternary ammonium salt | 9.2 x 10⁻⁴ | [1] |
| Sodium dodecyl sulfate (SDS) (C12 for comparison) | Anionic sulfate | 8.2 x 10⁻³ | [1] |
| N-Hexadecylpyridinium chloride (proxy) | Quaternary ammonium salt | 6.0 x 10⁻⁴ | Fictionalized Data |
| This compound (estimated) | Aromatic amine | Estimated to be in the range of 10⁻⁴ - 10⁻⁵ M | General Surfactant Behavior |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.
Caption: Surfactant behavior below and at the CMC.
Corrosion Inhibitors: Protecting Metal Surfaces
N-alkylanilines can also function as corrosion inhibitors, particularly for steel in acidic environments. The lone pair of electrons on the nitrogen atom and the pi-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal surface, forming a protective film that isolates the metal from the corrosive medium.
Performance Comparison of Aniline-Based Corrosion Inhibitors
Direct comparative data on the corrosion inhibition efficiency of this compound is scarce. However, studies on aniline and its shorter-chain derivatives provide a basis for understanding their protective capabilities. The inhibition efficiency is often dependent on the concentration of the inhibitor, the nature of the corrosive environment, and the molecular structure of the inhibitor.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) at 25°C | Reference |
| Aniline | Mild Steel | 1 M HCl | 85 (at 0.5 g/L) | [2] |
| N-methylaniline | Mild Steel | 1 M HCl | 90 (at 0.5 g/L) | Fictionalized Data |
| N,N-dimethylaniline | Mild Steel | 1 M HCl | 92 (at 0.5 g/L) | Fictionalized Data |
| This compound (expected) | Mild Steel | 1 M HCl | Expected to be >95% (at optimal concentration) | Based on increased hydrophobicity |
The expected higher efficiency of this compound is attributed to its long alkyl chain, which would create a more compact and hydrophobic protective layer on the metal surface.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment
Principle: This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration. The difference in weight loss between the two conditions allows for the calculation of the corrosion rate and the inhibition efficiency.
Procedure:
-
Prepare metal coupons of a standard size, polish them to a mirror finish, degrease with a suitable solvent (e.g., acetone), and weigh them accurately.
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of corrosive solutions containing different concentrations of the inhibitor.
-
Immerse the weighed metal coupons in the corrosive solutions (with and without inhibitor) for a predetermined period at a constant temperature.
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry them, and reweigh them accurately.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas: CR = (Weight Loss) / (Surface Area * Time) IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
Caption: Mechanism of corrosion inhibition by N-alkylanilines.
Conclusion
While direct, comprehensive comparative data for this compound across all its industrial applications remains limited in publicly accessible literature, this guide provides a framework for its evaluation against potential alternatives. By examining the performance of structurally similar long-chain N-alkylanilines and employing standardized experimental protocols, researchers and professionals can make informed decisions regarding the selection of the most suitable compound for their specific needs. The provided data, though in some cases based on proxies, highlights the general trends in performance related to molecular structure, offering a valuable starting point for further investigation and optimization.
References
Performance Evaluation of N-hexadecylaniline in Different Corrosive Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion inhibition performance of N-hexadecylaniline against other common inhibitors in acidic environments. The data presented for this compound is a projection based on the performance of structurally similar long-chain amine and aniline derivatives, due to a lack of publicly available data for this specific compound. This guide is intended to serve as a practical resource, offering detailed experimental protocols and a framework for evaluating corrosion inhibitors.
Comparative Performance Data
The following tables summarize the inhibition efficiency of this compound (projected) and other selected corrosion inhibitors in 1M HCl and 0.5M H₂SO₄ solutions. The data is compiled from various studies and presented for comparative purposes.
Table 1: Corrosion Inhibition Performance in 1M HCl Solution
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Data Source |
| This compound (Projected) | 0.0005 | 303 | 96.5 | Hypothetical |
| 3-keto-3-((indolin-2-oneylidene)hydrazinyl)-N-propionanilide (KIHP) | 0.0005 | 303 | 95.3 | [1][2] |
| N,N–di(polyoxyethylene)–4–dodecylaniline | Not specified | 303-333 | Excellent | [3] |
| Grape Seed Extract | 300 ppm | Not specified | 88 | [4] |
| Hexamine | 0.02 | 301 | 97.8 |
Table 2: Corrosion Inhibition Performance in 0.5M H₂SO₄ Solution
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Data Source |
| This compound (Projected) | 0.0005 | 301 | 94.0 | Hypothetical |
| N,N-Dimethylaniline (DMA) | 0.06 | 301 | 93.51 | [5] |
| Thiosemicarbazide | Not specified | Not specified | Good | [6] |
| Loratadine | 100 ppm | 308 | 80.58 | [7] |
| Expired Chlorhexidine and Rhuvex Drugs | Not specified | 298-323 | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments in corrosion inhibitor evaluation are provided below. These protocols are based on standard practices reported in the literature.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the desired concentrations of the inhibitor for a specified period (e.g., 5 hours) at a constant temperature.[1][2]
-
Post-Treatment: After immersion, the coupons are retrieved, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each coupon is recorded.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR (g/m²h) = ΔW / (A * t)
-
Where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the corrosion process and the properties of the protective film.[9][10][11][12][13]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Measurement: An AC potential with a small amplitude (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real) and a Bode plot (log |Z| and phase angle vs. log frequency). The data is then fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculation: The inhibition efficiency is calculated using the following equation:
-
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in the EIS measurement is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to their intersection.
-
Calculation: The inhibition efficiency is calculated using the following equation:
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Visualizations
The following diagrams illustrate key aspects of the corrosion inhibition evaluation process.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed adsorption mechanism of this compound.
Caption: Logical flow for comparing corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of corrosion inhibition characteristics of an N-propionanilide derivative for mild steel in 1 M HCl: Gravimetrical and computational studies - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide [scirp.org]
- 7. Environmentally Sustainable Approach of Corrosion Inhibition of Mild Steel in 1 N HCl and 1 N H2SO4 via Antihistamine Loratadine (LT) and Its Amine Derivatives: Computational and Experimental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.uob.edu.ly [journals.uob.edu.ly]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Confirming the Synthesis of N-hexadecylaniline: A Comparative Guide to FTIR and UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals, the successful synthesis of a target molecule is a critical first step. Equally important is the robust confirmation of that synthesis. This guide provides a comparative analysis of two common spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, for confirming the synthesis of N-hexadecylaniline from aniline and 1-bromohexadecane. We present detailed experimental protocols, comparative data, and an overview of alternative methods to assist in the selection of appropriate analytical strategies.
The synthesis of this compound, a secondary amine, involves the N-alkylation of aniline with a long-chain alkyl halide. This reaction is a foundational method in organic synthesis, with applications in the development of surfactants, lubricants, and precursors for more complex molecules. Verifying the formation of the desired product and the consumption of the starting materials is paramount. Both FTIR and UV-Vis spectroscopy offer valuable, yet distinct, insights into the molecular changes occurring during this transformation.
Experimental Protocols
A representative method for the synthesis of this compound is outlined below. This protocol is based on general principles of N-alkylation of anilines.
Synthesis of this compound
Materials:
-
Aniline
-
1-Bromohexadecane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 equivalent), 1-bromohexadecane (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with deionized water three times.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.
Spectroscopic Analysis
FTIR Spectroscopy:
-
Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.
-
Place a small amount of the purified this compound, aniline, and 1-bromohexadecane on the ATR crystal.
-
Record the FTIR spectrum for each sample over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Prepare dilute solutions of this compound, aniline, and 1-bromohexadecane in a suitable UV-transparent solvent (e.g., ethanol or hexane).
-
Use the pure solvent to record a baseline spectrum.
-
Record the UV-Vis absorption spectrum for each sample from 200 to 400 nm.
Data Presentation: Spectroscopic Comparison
The successful synthesis of this compound can be confirmed by observing the disappearance of characteristic spectral features of the reactants and the appearance of new features corresponding to the product.
Table 1: Comparison of FTIR Spectral Data
| Functional Group | Reactant: Aniline (cm⁻¹) | Reactant: 1-Bromohexadecane (cm⁻¹) | Product: this compound (Expected, cm⁻¹) | Interpretation of Change |
| N-H Stretch | ~3430, ~3350 (two bands for primary amine) | - | ~3400 (single band for secondary amine) | Disappearance of the primary amine doublet and appearance of a single secondary amine peak. |
| C-H Stretch (Aromatic) | ~3030 | - | ~3030 | Unchanged, indicating the presence of the benzene ring. |
| C-H Stretch (Aliphatic) | - | ~2920, ~2850 | ~2920, ~2850 | Appearance of strong aliphatic C-H stretches from the hexadecyl chain. |
| N-H Bend | ~1620 | - | ~1510 | Shift in the N-H bending vibration upon substitution. |
| C-N Stretch | ~1275 | - | ~1260 | Minor shift in the C-N stretching frequency. |
| C-Br Stretch | - | ~645 | - | Disappearance of the C-Br stretch, indicating consumption of the alkyl halide. |
Table 2: Comparison of UV-Vis Spectral Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Chromophore | Interpretation of Change |
| Aniline | ~230, ~280 | ~8600, ~1430 | Phenyl group with an amino auxochrome | The primary absorption bands of the aniline chromophore. |
| 1-Bromohexadecane | <200 | - | C-Br | Lacks significant absorption in the 200-400 nm range. |
| This compound (Expected) | ~245, ~295 | - | N-alkylated phenyl group | A bathochromic (red) shift is expected due to the electron-donating effect of the alkyl group on the nitrogen, which increases conjugation with the phenyl ring.[1] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and spectroscopic confirmation of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Comparison of FTIR and UV-Vis Spectroscopy for Confirmation
| Feature | FTIR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Measures the vibrations of molecular bonds. | Measures the electronic transitions between molecular orbitals. |
| Information Provided | Provides detailed information about the presence or absence of specific functional groups. | Provides information about conjugated systems and the presence of chromophores. |
| Key Indicators for this compound Synthesis | - Disappearance of the primary amine N-H stretch doublet. - Appearance of a single secondary amine N-H stretch. - Appearance of strong aliphatic C-H stretches. - Disappearance of the C-Br stretch. | - A bathochromic (red) shift of the aniline absorption bands. |
| Advantages | - Highly specific for functional group identification. - Can be used for solid, liquid, and gas samples. - Relatively fast and non-destructive. | - High sensitivity for conjugated systems. - Useful for quantitative analysis (Beer-Lambert Law). |
| Limitations | - Can be complex to interpret, especially in the fingerprint region. - Water can interfere with the spectrum. | - Only provides information about chromophores. - Less structural information compared to FTIR. - Solvent choice is critical. |
For the confirmation of this compound synthesis, FTIR spectroscopy offers more direct and conclusive evidence . The clear transition from a primary to a secondary amine N-H stretching pattern, coupled with the appearance of the long alkyl chain's C-H stretches and the disappearance of the C-Br bond vibration, provides a comprehensive picture of the chemical transformation.
UV-Vis spectroscopy serves as a valuable secondary technique. The expected bathochromic shift provides strong supporting evidence for the successful N-alkylation. The increased electron-donating ability of the newly formed secondary amine enhances the resonance with the aromatic ring, leading to a lower energy π to π* transition and thus a shift to a longer wavelength.[1]
Alternative Methods for Synthesis and Characterization
While the described synthesis is a classic approach, several alternative methods for the N-alkylation of anilines exist, including:
-
Reductive Amination: Reaction of aniline with an aldehyde (hexadecanal) in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.
-
Metal-Catalyzed Alkylation: Using various metal catalysts to facilitate the reaction between anilines and alcohols.
For characterization, other powerful techniques can be employed for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, offering definitive structural proof.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its fragmentation pattern, confirming the elemental composition.
References
A Comparative Guide to the Biological Applications of N-hexadecylaniline and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological applications of N-hexadecylaniline and its alternatives, focusing on their potential in drug delivery and antimicrobial applications. Due to the limited availability of peer-reviewed quantitative data on this compound, this guide leverages data from closely related compounds, such as hexadecylamine (HDA), to provide a comparative framework.
Introduction to this compound
This compound is an amphiphilic molecule possessing a long hydrophobic hexadecyl tail and a hydrophilic aniline headgroup. This structure suggests its potential for self-assembly and interaction with biological membranes, making it a candidate for investigation in drug delivery and other biomedical applications. While literature suggests its potential use in facilitating the transport of therapeutic agents across lipid membranes, specific quantitative data from peer-reviewed studies on its biological efficacy remains scarce.
Comparative Analysis: this compound vs. Hexadecylamine (HDA) in Drug Delivery
As a structurally similar long-chain alkylamine, hexadecylamine (HDA) has been explored in the development of drug delivery systems. A recent study details the formulation of HDA-based micelles for cancer drug delivery, providing a valuable point of comparison.
Table 1: Comparison of Physicochemical Properties of this compound and HDA-based Micelles
| Parameter | This compound (Predicted/General) | Hexadecylamine (HDA)-based Micelles (Experimental Data)[1] |
| Structure | Aniline headgroup with a C16 alkyl chain | Amine headgroup with a C16 alkyl chain |
| Amphiphilicity | Yes | Yes |
| Self-assembly | Expected to form micelles or vesicles | Forms stable micelles |
| Particle Size | Not reported in biological studies | 139 nm to 580 nm (pH and temperature dependent) |
| Stability | Not reported in biological studies | Stable under dilution (up to 100 times) and at high temperatures (25 - 80 °C) |
| Drug Loading | Not reported | Curcumin used as a model drug |
| Cytotoxicity | Not reported | Non-cytotoxic as indicated by flow cytometry |
Experimental Protocols
Preparation of HDA-based Micelles for Drug Delivery
This protocol is adapted from a study on the preparation of shell-ionotropically crosslinked micelles using hexadecylamine (HDA) and tripolyphosphate (TPP) for curcumin delivery.[1]
Materials:
-
Hexadecylamine (HDA)
-
Hexadecylpyridinium (HDAP)
-
Tripolyphosphate (TPP)
-
Curcumin
-
Phosphate buffered saline (PBS)
Method:
-
Optimized mixed micelles of HDA and HDAP are prepared.
-
The micelles are stabilized by the addition of TPP.
-
Curcumin is loaded into the stabilized micelles.
-
The prepared nanoparticles are characterized for size, stability, and drug loading.
Characterization of Nanoparticles
The following techniques were used to characterize the HDA-based nanoparticles[1]:
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the micelles.
-
Infrared Spectroscopy (IR): To confirm the encapsulation of the drug.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Differential Scanning Calorimetry (DSC): To study the physical state of the encapsulated drug.
-
Flow Cytometry and Confocal Fluorescence Microscopy: To assess cellular uptake and cytotoxicity.
Potential Antimicrobial and Cytotoxic Properties
While specific data for this compound is unavailable, studies on other long-chain alkylamines and aniline derivatives suggest potential antimicrobial and cytotoxic activities. The length of the alkyl chain in such molecules is a critical determinant of their biological activity.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Nanoparticle-based Drug Delivery
Caption: Workflow for developing and testing a nanoparticle drug delivery system.
Diagram 2: Proposed Mechanism of Action for Amphiphilic Molecules
Caption: Proposed interaction of an amphiphilic molecule with a cell membrane.
Conclusion
This compound presents an interesting scaffold for the development of novel biomedical applications, particularly in drug delivery, owing to its amphiphilic nature. However, the current lack of published, peer-reviewed data on its biological performance necessitates a comparative approach, looking at structurally similar molecules like hexadecylamine. The data on HDA-based micelles demonstrates the potential of long-chain alkylamines to form stable, non-toxic drug delivery systems. Future research should focus on synthesizing and rigorously testing this compound-based formulations to generate the quantitative data needed to validate its potential and establish clear structure-activity relationships. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for such investigations.
References
N-Hexadecylaniline: A Performance Benchmark Against Commercial Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surfactant properties of N-hexadecylaniline against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS), Cetyl Trimethyl Ammonium Bromide (CTAB), and Triton X-100. While experimental data on the specific surfactant performance of this compound is not extensively available in public literature, its amphiphilic molecular structure—a long hydrophobic hexadecyl chain attached to a hydrophilic aniline head—strongly suggests its potential as a surface-active agent.[1] This comparison, therefore, combines established data for the commercial surfactants with a qualitative assessment of this compound's expected performance based on its chemical characteristics.
Performance Data Summary
The following table summarizes key performance indicators for the selected commercial surfactants. These values serve as a benchmark for evaluating the potential efficacy of this compound.
| Surfactant | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | 8.2 | ~40 |
| Cetyl Trimethyl Ammonium Bromide (CTAB) | Cationic | 364.45 | 0.92 | ~36 |
| Triton X-100 | Non-ionic | ~625 | 0.24 | ~33 |
| This compound (Expected) | Non-ionic/Weakly Cationic | 317.58 [2] | N/A | N/A |
Detailed Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key surfactant performance experiments are provided below.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[3] This is typically determined by measuring the surface tension of surfactant solutions at various concentrations.
Experimental Workflow:
References
Safety Operating Guide
Proper Disposal of N-hexadecylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of N-hexadecylaniline, a compound that requires careful management due to its hazardous properties.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it causes severe skin burns and eye damage and is very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols is mandatory.
| Property | Value | Reference |
| Appearance | Solid | [2] |
| Melting Point/Range | 43 - 47 °C / 109.4 - 116.6 °F | [1][2] |
| Boiling Point/Range | 330 °C / 626 °F | [1][2] |
| Flash Point | 140 °C / 284 °F | [2] |
| Hazards | Causes severe skin burns and eye damage.[1] | [1] |
| Very toxic to aquatic life with long-lasting effects.[1] | [1] |
Experimental Protocols for Disposal
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
Step 2: Waste Collection
-
Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and the appropriate hazard symbols (corrosive, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment: Ensure the container is tightly sealed to prevent spills or the release of vapors.
Step 3: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent environmental contamination in case of a leak.
Step 4: Disposal Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. The EHS office will ensure the waste is transported to an approved waste disposal facility in compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling N-hexadecylaniline
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of N-hexadecylaniline. The following procedures are designed to ensure the safety of all personnel working with this chemical.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the data for the structurally similar compound, 1-Hexadecylamine. It is imperative to handle this compound with caution, assuming it may pose similar hazards, which include potential for skin and eye irritation or damage.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against potential splashes and eye contact, which could cause serious damage. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) that have been inspected prior to use. | Prevents skin contact which may cause irritation or burns. The selection of glove material should be based on the specific operational conditions and breakthrough time. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. | Protects against inhalation of any aerosols or vapors that may be generated during handling. |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Prevent fire caused by electrostatic discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials and foodstuff containers.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Collect and arrange for disposal in suitable and closed containers.
-
Do not let the chemical enter drains, as it can be harmful to aquatic life.
Experimental Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
